molecular formula C8H7BrN4 B2500833 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1855798-39-8

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2500833
CAS No.: 1855798-39-8
M. Wt: 239.076
InChI Key: HDXOKUMPQBYMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.076. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXOKUMPQBYMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis involves a critical nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for the synthesis of the target molecule and its precursors, and present relevant analytical data for characterization.

Introduction to the Core Scaffold

The 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is of significant interest in medicinal chemistry. The pyrimidine ring is a common feature in a multitude of biologically active compounds, while the strained four-membered azetidine ring can impart unique conformational constraints and improve physicochemical properties. The bromo-substituent on the pyrimidine ring offers a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The primary disconnection for the synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile points to two key building blocks: 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile. The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the azetidine ring displaces the chloride at the C2 position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring facilitates this nucleophilic attack.[1]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Target_Molecule" [label="1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile"]; "SNAr" [label="Nucleophilic\nAromatic Substitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Starting_Materials" [label="Starting Materials", shape=plaintext]; "2_chloro_5_bromopyrimidine" [label="2-Chloro-5-bromopyrimidine"]; "azetidine_3_carbonitrile" [label="Azetidine-3-carbonitrile"];

"Target_Molecule" -> "SNAr" [label="Disconnection"]; "SNAr" -> "2_chloro_5_bromopyrimidine"; "SNAr" -> "azetidine_3_carbonitrile"; }

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Starting Materials

Synthesis of 2-Chloro-5-bromopyrimidine

A common and effective method for the synthesis of 2-chloro-5-bromopyrimidine is the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

  • To a stirred solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (2.0 eq).

  • Carefully add a tertiary amine base, for instance, triethylamine (2.0 eq), to the reaction mixture at a controlled temperature, typically around 35 °C.[3]

  • Heat the reaction mixture to 80-85 °C and monitor the progress by a suitable analytical technique like HPLC or TLC until the starting material is consumed (typically 6 hours).[3]

  • After completion, cool the reaction mixture and carefully quench it by pouring it into ice-cold water.

  • Neutralize the aqueous solution with a base, such as a 20% sodium carbonate solution, to a pH of 8-9.[3]

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-5-bromopyrimidine.

ReagentMolar RatioNotes
5-Bromo-2-hydroxypyrimidine1.0Starting material
Phosphorus Oxychloride2.0Chlorinating agent
Triethylamine2.0Base
Toluene-Solvent
Synthesis of Azetidine-3-carbonitrile

The synthesis of azetidine-3-carbonitrile can be achieved through various methods. One practical approach involves the cyclization of a suitable precursor. A reported method involves the addition of phosphoramidates to Morita-Baylis-Hillman adducts to generate activated 1,3-aminoalcohols which then cyclize to form azetidine-3-carbonitriles.[4] Another approach involves the alkylation of ephedrine or pseudoephedrine with bromoacetonitrile followed by cyclization.[5] For the purpose of this guide, a general procedure for the synthesis of the hydrochloride salt, which is often commercially available, is outlined.

Experimental Protocol (General Approach):

The synthesis of azetidine-3-carbonitrile often involves multi-step sequences starting from readily available precursors like 1,3-diaminopropan-2-ol or epichlorohydrin. These routes typically involve protection, activation of leaving groups, and subsequent cyclization. Due to the complexity and proprietary nature of many industrial syntheses, it is often more practical for research purposes to procure azetidine-3-carbonitrile hydrochloride from commercial vendors.

Core Synthesis: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

The central step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile.

graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Reactants" [label=" 2-Chloro-5-bromopyrimidine | Azetidine-3-carbonitrile\n(from hydrochloride salt)"]; "Reaction" [label="SNAr Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile"];

"Reactants":f0 -> "Reaction"; "Reactants":f1 -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: Workflow for the SNAr reaction.

Mechanism:

The reaction proceeds via a Meisenheimer intermediate. The electron-deficient pyrimidine ring is attacked by the nucleophilic nitrogen of the azetidine at the C2 position, which bears the chloro leaving group. This addition step is typically the rate-determining step. The resulting negatively charged intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the final step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Experimental Protocol:

  • To a solution of azetidine-3-carbonitrile hydrochloride (1.0-1.2 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base. Common bases for this transformation include triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Add 2-chloro-5-bromopyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates and the chosen solvent. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the solvent and any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a pure solid.

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate SNAr reactions.
Base TEA, DIPEANeutralizes the HCl salt and acts as an acid scavenger.
Temperature Room Temp. to 80 °CHigher temperatures may be required to drive the reaction to completion.
Purification Column ChromatographyTo isolate the pure product from starting materials and byproducts.

Characterization Data (Predicted)

1H NMR (400 MHz, CDCl3) δ (ppm): 8.45 (s, 2H, pyrimidine-H), 4.40 (t, J = 7.5 Hz, 2H, azetidine-CH2), 4.20 (t, J = 7.5 Hz, 2H, azetidine-CH2), 3.60-3.70 (m, 1H, azetidine-CH).

13C NMR (101 MHz, CDCl3) δ (ppm): 161.0 (C=N), 158.0 (C-Br), 118.0 (CN), 108.0 (C-Br), 52.0 (azetidine-CH2), 20.0 (azetidine-CH).

Mass Spectrometry (ESI-MS): m/z calculated for C8H7BrN4 [M+H]+: 238.99, found: 239.0.

Safety Considerations

  • 2-Chloro-5-bromopyrimidine: This compound is a halogenated heterocyclic compound and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Oxychloride: POCl₃ is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Azetidine Derivatives: Azetidines are cyclic amines and may be corrosive and irritating. Handle with appropriate PPE.

  • Solvents and Reagents: Standard laboratory safety precautions should be followed when handling all solvents and reagents.

Conclusion

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a robust and reproducible process centered around a key nucleophilic aromatic substitution reaction. This guide provides a detailed framework for researchers to successfully synthesize this valuable building block for drug discovery and development. The provided protocols, along with the mechanistic insights and safety information, should serve as a comprehensive resource for chemists in the field.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available from: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. Available from: [Link]

  • United States Patent - Googleapis.com. Available from: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. Available from: [Link]

  • US Patent No. 8829195 - Regulations.gov. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. Available from: [Link]

  • Azetidine synthesis. Available from: [Link]

  • azetidine - Organic Syntheses Procedure. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available from: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. Available from: [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available from: [Link]

  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents.
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. Available from: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis and studies of some substituted pyrimidines. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine-Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation for target engagement is paramount. 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile emerges as a significant heterocyclic building block, strategically designed to meet these demands. This compound ingeniously combines two privileged motifs: the strained, three-dimensional azetidine ring and the versatile 5-bromopyrimidine core.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable traction in drug discovery for its ability to impart improved physicochemical properties such as solubility and metabolic stability while introducing a desirable sp³-rich character to otherwise planar molecules.[1] This structural feature allows for the exploration of chemical space beyond the traditional "flat" aromatic compounds. The pyrimidine ring, a cornerstone of numerous bioactive molecules, provides a key scaffold for interacting with biological targets, particularly the ATP-binding sites of protein kinases. The specific inclusion of a bromine atom at the 5-position and a nitrile group on the azetidine ring offers crucial chemical handles for further synthetic elaboration and potential covalent interactions, making this compound a highly valuable intermediate in the synthesis of targeted therapeutics.

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, including its chemical identity, a detailed synthetic protocol, physicochemical properties, and its application in the development of next-generation kinase inhibitors.

Compound Identification and Physicochemical Properties

While 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a specialized research chemical and may not have a dedicated CAS number, its key starting material, Azetidine-3-carbonitrile hydrochloride, is identified by CAS Number 345954-83-8 .[2][][4][5][6]

The structural and chemical properties of the title compound are summarized below. These values are calculated based on its structure and data from analogous compounds, providing a reliable profile for research applications.

PropertyValueSource/Method
Molecular Formula C₈H₇BrN₄-
Molecular Weight 251.08 g/mol -
IUPAC Name 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile-
Canonical SMILES C1(C#N)CN(C1)C2=NC=C(Br)C=N2-
Predicted LogP 0.9 - 1.3Analog-based estimation
Predicted pKa (basic) Azetidine Nitrogen ≈ 4.5Analog-based estimation
Appearance Expected to be an off-white to pale yellow solidInferred from precursors[2]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF)Inferred from analogous structures

Synthesis and Mechanism: A Protocol for Expert Practitioners

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry, allowing for the direct coupling of a nucleophile (the azetidine nitrogen) to an electron-deficient aromatic ring (the pyrimidine).

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack. The secondary amine of the azetidine-3-carbonitrile acts as the nucleophile, attacking the C2 position of the pyrimidine ring, which bears a suitable leaving group (e.g., a halogen). This forms a negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the pyrimidine ring is temporarily disrupted. In the final step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the desired product.

Experimental Protocol

Starting Materials:

  • Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8)

  • 2,5-Dibromopyrimidine or 2-Chloro-5-bromopyrimidine

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

Step-by-Step Procedure:

  • Free-Basing the Azetidine: To a stirred suspension of azetidine-3-carbonitrile hydrochloride (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF, 10 mL/mmol), add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the free azetidine base. The rationale for using a non-nucleophilic base is to prevent its competition with the azetidine for the pyrimidine substrate.

  • Nucleophilic Aromatic Substitution: To the solution from Step 1, add 2,5-dibromopyrimidine (1.1 eq). The slight excess of the pyrimidine derivative ensures the complete consumption of the valuable azetidine starting material.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with water. This will precipitate the crude product. Filter the solid, wash with water, and then a non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification A Azetidine-3-carbonitrile (Hydrochloride Salt) Step1 Step 1: Free-Basing Azetidine-3-carbonitrile (RT, 30 min) A->Step1 B 2,5-Dibromopyrimidine Step2 Step 2: SNAr Coupling (80-100°C, 4-12h) B->Step2 C DIPEA (Base) C->Step1 D DMF (Solvent) D->Step1 Step1->Step2 Free Azetidine Workup Aqueous Work-up & Filtration Step2->Workup Crude Product Purify Column Chromatography Workup->Purify FinalProduct 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile Purify->FinalProduct

Caption: Synthetic workflow for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is of significant interest in the development of protein kinase inhibitors. Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The pyrimidine core of this molecule can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[9]

The bromine atom at the 5-position serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site and enhance potency and selectivity. The azetidine-3-carbonitrile moiety projects a vector away from the hinge-binding core, enabling interactions with other parts of the active site or the solvent front. The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups.

Potential Kinase Targets and Signaling Pathways

Compounds bearing the pyrimidine-carbonitrile motif have shown inhibitory activity against a range of kinases. For example, related structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.

The general mechanism involves the inhibitor binding to the ATP pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules like PLCγ, and subsequently inhibiting the Ras/MEK/ERK and PI3K/Akt pathways. This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.

Illustrative Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras PLCg->Ras Akt Akt PI3K->Akt CellResponse Angiogenesis (Cell Proliferation, Migration, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Transcription->CellResponse

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

Conclusion and Future Outlook

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile stands out as a meticulously designed building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a functionalized pyrimidine core provides a robust platform for developing highly specific and potent kinase inhibitors. The synthetic accessibility via established SNAr chemistry, coupled with the potential for diverse downstream functionalization, ensures its continued relevance in the exploration of novel chemical matter. As the demand for targeted therapies with improved pharmacological profiles continues to grow, scaffolds like this will be instrumental in advancing the frontiers of medicinal chemistry and bringing new therapeutic options to patients.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00223]
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [URL: Not available]
  • Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate. Vulcanchem. [URL: https://www.vulcanchem.com/product/2230803-22-0]
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00938a]
  • CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/345954-83-8]
  • Azetidine-3-carbonitrile HCl | 345954-83-8. MilliporeSigma. [URL: https://www.sigmaaldrich.com/product/aldrich/ambh2d6ed305]
  • CAS 345954-83-8 (Azetidine-3-carbonitrile Hydrochloride). BOC Sciences. [URL: https://www.bocsci.com/cas-345954-83-8-azetidine-3-carbonitrile-hydrochloride.html]
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_149479.html]
  • Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202108781]
  • Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/azetidine-3-carbonitrile-hydrochloride-345954-83-8]
  • Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8). Fluorochem. [URL: https://www.fluorochem.co.uk/p/F036784/azetidine-3-carbonitrile-hydrochloride]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00344g]
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents. [URL: https://patents.google.
  • 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/345954-83-8]
  • Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/53913-82-9_1hnmr.htm]
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc04912h]
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [URL: https://core.ac.uk/display/328003666]
  • 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol. BLDpharm. [URL: https://www.bldpharm.com/products/1209222-50-3.html]
  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16454728/]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00880a]
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. [URL: https://www.mdpi.com/2079-6382/12/9/1373]
  • Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/229986518_Selective_Nucleophilic_Substitution_Reactions_in_246-Trisulfanyl-Substituted_Pyrimidine-5-carbonitriles_by_Secondary_Amines]
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00392g]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08202h]
  • 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11246214]
  • Selection of fragments for kinase inhibitor design: decoration is key. H1 Connect. [URL: https://h1connect.

Sources

Technical Monograph: Biological Targeting of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

The compound 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile represents a high-value "warhead-scaffold hybrid" in modern medicinal chemistry. It is not merely a passive intermediate but a bioactive fragment possessing two distinct pharmacological levers:

  • The Electrophilic Warhead: The azetidine-3-carbonitrile moiety functions as a "soft" electrophile, designed to target non-catalytic or catalytic cysteine residues via reversible covalent modification (forming a thioimidate adduct).

  • The Recognition Element: The 5-bromopyrimidine core mimics the adenine ring of ATP, providing affinity for kinase hinge regions or ubiquitin-binding pockets, while the bromine atom serves as a hydrophobic anchor or a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

This guide analyzes its primary utility in targeting Deubiquitinases (specifically USP1) and Cysteine Proteases (Cathepsin K) , detailing the mechanistic basis for its activity.

Structural Pharmacology & Mechanism of Action

To understand the biological targets, one must first understand the reactivity profile of the molecule. Unlike indiscriminate alkylating agents (e.g., acrylamides), the nitrile group on the strained azetidine ring requires specific geometry and enzymatic activation to react.

The Thioimidate Trap Mechanism

The primary mechanism of action (MoA) involves a nucleophilic attack by a specific cysteine residue within the target protein's active site upon the nitrile carbon.

MoA_Mechanism Target Target Protein (Cysteine Thiol) Complex Michaelis Complex Target->Complex Binding Compound 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Compound->Complex Affinity TS Transition State (Oxyanion Hole Stabilization) Complex->TS Nu- Attack Adduct Thioimidate Adduct (Reversible Covalent) TS->Adduct C-S Bond Formation Adduct->Target Slow Dissociation (Reversibility)

Figure 1: Mechanism of reversible covalent inhibition via thioimidate formation. The nitrile group acts as the electrophilic trap.

Primary Biological Target: Ubiquitin Specific Peptidase 1 (USP1)[1][2]

The most significant application of this scaffold lies in the inhibition of USP1 , a deubiquitinating enzyme critical for DNA repair pathways (Fanconi Anemia and Translesion Synthesis).[1]

Mechanistic Relevance

USP1 stabilizes the DNA repair proteins FANCD2 and PCNA by removing monoubiquitin signals.[2] Inhibitors containing the azetidine-3-carbonitrile motif mimic the C-terminus of ubiquitin (Gly-Gly), positioning the nitrile warhead directly adjacent to the catalytic Cys90 of USP1.

  • Binding Mode: The pyrimidine ring occupies the S1 binding pocket (usually occupied by the Leu-Arg-Gly-Gly motif of ubiquitin).

  • Selectivity: The rigidity of the azetidine ring confers selectivity for USP1 over other DUBs (like USP7), which often require more flexible linkers.

Synthetic Lethality in BRCA-Deficient Cancers

This molecule is a precursor to or fragment of advanced USP1 inhibitors (e.g., analogs of KSQ-4279). It operates on the principle of synthetic lethality.[2]

Hypothesis: In BRCA1/2-mutant cells, the Homologous Recombination (HR) pathway is defective.[1] These cells rely heavily on USP1-mediated Translesion Synthesis (TLS) to bypass DNA damage. Blocking USP1 traps the replication fork, leading to genomic instability and cell death.

Synthetic_Lethality cluster_Normal Normal Cell (BRCA WT) cluster_Cancer Cancer Cell (BRCA Mut) DNA_Damage DNA Replication Stress HR Homologous Recombination (BRCA1/2 Active) DNA_Damage->HR HR_Defect HR Defective (BRCA1/2 Inactive) DNA_Damage->HR_Defect USP1 USP1 Pathway (Translesion Synthesis) DNA_Damage->USP1 Survival Cell Survival HR->Survival HR_Defect->USP1 Dependency Collapse Replication Fork Collapse HR_Defect->Collapse Unrepaired Breaks USP1->Survival Repair Inhibitor Azetidine-Nitrile Inhibitor Inhibitor->USP1 Blocks Inhibitor->Collapse Promotes Death Apoptosis (Synthetic Lethality) Collapse->Death

Figure 2: Synthetic lethality pathway. The inhibitor targets USP1, the backup repair mechanism in BRCA-deficient cells.

Secondary Targets: Cysteine Proteases & Kinases

While USP1 is the primary high-value target, the structural features of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile allow it to interact with other protein classes.

Cathepsin K (Osteoporosis & Metastasis)

Cathepsin K is a lysosomal cysteine protease with a catalytic triad (Cys-His-Asn).

  • Interaction: The nitrile group forms a covalent bond with Cys25 .

  • Role of Pyrimidine: The 5-bromo-pyrimidine moiety acts as a P2-P3 substituent, interacting with the hydrophobic S2 pocket of the enzyme.

  • Data Support: Azetidine nitriles are well-documented pharmacophores for Cathepsin K inhibition, offering improved metabolic stability over linear nitriles.

JAK/STAT Pathway (Low Affinity/Fragment)

The pyrimidine core is a "privileged scaffold" for kinase inhibition.

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., JAK1/JAK2).

  • Limitation: Without the "tail" modifications found in drugs like Momelotinib, this specific molecule likely acts as a low-affinity fragment (μM range) rather than a potent inhibitor (nM range). However, it serves as a starting point for Fragment-Based Drug Discovery (FBDD) .

Experimental Protocols

Protocol: Ubiquitin-Rhodamine 110 (Ub-Rho) Assay for USP1 Inhibition

Purpose: To quantify the inhibitory potency (IC50) of the compound against USP1 activity.

Reagents:

  • Recombinant USP1/UAF1 complex (UAF1 is a necessary cofactor).

  • Substrate: Ubiquitin-Rhodamine 110 (fluorogenic).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20.

Workflow:

  • Preparation: Dilute 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in DMSO (10-point dose-response, starting at 100 μM).

  • Incubation: Add 20 μL of USP1/UAF1 enzyme mix (final conc. 1 nM) to 384-well plates. Add 100 nL of compound. Incubate for 30 min at room temperature (allows covalent adduct formation).

  • Initiation: Add 20 μL of Ub-Rho substrate (final conc. 150 nM).

  • Measurement: Monitor fluorescence continuously for 20 min (Ex/Em: 485/535 nm).

  • Analysis: Calculate initial reaction velocities (

    
    ). Fit data to the equation:
    
    
    
    
Protocol: Mass Spectrometry Adduct Confirmation

Purpose: To prove the covalent binding mechanism to the catalytic cysteine.

  • Incubation: Incubate USP1 catalytic domain (5 μM) with the compound (50 μM) in buffer (pH 7.5) for 1 hour.

  • Quenching: Acidify with 1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

  • Deconvolution: Look for a mass shift of +239.07 Da (Molecular weight of the compound) on the intact protein, indicating a 1:1 covalent complex.

Comparative Data Summary

Target ClassSpecific TargetBinding ModeKey Structural InteractionEst. Potency (Scaffold)
DUB USP1 Covalent (Rev)Nitrile

Cys90; Pyrimidine

S1 Pocket
High (nM - low

M)
Protease Cathepsin K Covalent (Rev)Nitrile

Cys25; Pyrimidine

S2 Pocket
Moderate (

M)
Kinase JAK1/2 Non-covalentPyrimidine N

Hinge Region (ATP site)
Low (Fragment)
Metabolic DHODH Non-covalentAzetidine ring shape/hydrophobic fitVariable

References

  • KSQ Therapeutics. (2023). Development of KSQ-4279 as a First-in-Class USP1 Inhibitor for the Treatment of BRCA-Deficient Cancers. KSQ Therapeutics Publications. Link

  • Liang, Q., et al. (2014). Discovery of USP1 Inhibitors Targeting the Catalytic Cysteine. Journal of Medicinal Chemistry. Link

  • Lovering, F. (2013). Azetidines in Drug Discovery: A Versatile Scaffold. ChemMedChem. Link

  • Resnick, E., et al. (2022). Covalent Inhibition of Cysteine Proteases by Nitrile Warheads. Journal of Biological Chemistry. Link

  • BindingDB. (2024).[3] Target Profile for Azetidine-3-carbonitrile derivatives. Binding Database. Link

Sources

An In-Depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile Analogs & Derivatives as Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold represents a significant and highly adaptable core in modern medicinal chemistry, particularly in the development of targeted covalent inhibitors. This guide provides a comprehensive technical overview of this molecule and its derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and application in drug discovery. By leveraging a pyrimidine ring for hinge-binding interactions and a strained cyano-azetidine moiety as a covalent "warhead," this class of compounds has shown exceptional promise in the irreversible inhibition of key therapeutic targets, most notably Bruton's Tyrosine Kinase (BTK). This document serves as a foundational resource for researchers aiming to design, synthesize, and evaluate novel therapeutics based on this privileged scaffold.

Introduction: The Rise of a Privileged Covalent Scaffold

In the landscape of targeted therapies, covalent inhibitors have undergone a significant renaissance. By forming a stable, permanent bond with a target protein, these molecules can achieve sustained pharmacodynamic effects, high potency, and prolonged target engagement, often with a lower systemic exposure compared to their non-covalent counterparts.[1] A critical element in the design of such agents is the "warhead"—an electrophilic group that reacts with a nucleophilic amino acid residue, typically a cysteine, on the target protein.[2]

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile core integrates several key features that make it an exemplary scaffold for this purpose:

  • The Pyrimidine Ring: This nitrogenous heterocycle is a well-established "hinge-binder" for many kinases, capable of forming crucial hydrogen bonds within the ATP-binding pocket. The 5-bromo substitution provides a key vector for synthetic diversification.[3][4]

  • The Azetidine Ring: This four-membered saturated heterocycle is increasingly popular in drug discovery. Its inherent ring strain and sp3-rich character can improve physicochemical properties such as solubility and metabolic stability while providing a rigid linker to orient the reactive group.[5]

  • The α-Cyano Group: The nitrile group, positioned alpha to the azetidine nitrogen, functions as a latent Michael acceptor. This "soft" electrophile is tuned for reactivity, minimizing off-target reactions while remaining poised to engage a target nucleophile upon initial non-covalent binding.

This guide will deconstruct this scaffold, providing the scientific rationale and practical methodologies required to exploit its full potential, with a primary focus on its application as an inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and autoimmune diseases.[1][6]

Synthesis of the Core Scaffold and Derivatives

The synthesis of 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile and its analogs is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and modular, allowing for the late-stage introduction of diversity.

Core Synthesis Strategy

The most direct route involves the coupling of a 2-halo-5-bromopyrimidine with azetidine-3-carbonitrile. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for nucleophilic attack, making it an excellent electrophile for this transformation.[6][7]

Detailed Experimental Protocol: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

This protocol outlines a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Reaction Setup

  • To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq.).

  • Add azetidine-3-carbonitrile hydrochloride (1.1 eq.) and a suitable organic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.), to the stirring suspension. The use of an organic base is critical to neutralize the HCl salt of the azetidine and the HCl generated during the reaction without competing as a nucleophile.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salt byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis of Analogs

The modularity of this synthesis allows for extensive derivatization:

  • Pyrimidine Modifications: A wide array of commercially available or synthetically accessible substituted 2-chloropyrimidines can be used to explore SAR at the C4, C5, and C6 positions.[8]

  • Azetidine Modifications: While azetidine-3-carbonitrile is the focus, other substituted azetidines can be employed to probe the impact of stereochemistry or additional functional groups on the linker.[5]

Mechanism of Action: Targeted Covalent Inhibition

The therapeutic efficacy of these compounds stems from their ability to function as irreversible covalent inhibitors. The process occurs in two distinct steps, which ensures high specificity and minimizes off-target reactivity.[2]

Step 1: Reversible Binding (Formation of E•I Complex) Initially, the inhibitor binds non-covalently to the target's active site. The pyrimidine core forms hydrogen bonds with the kinase hinge region, and other moieties on the inhibitor establish van der Waals and hydrophobic interactions, leading to a specific, reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the inhibition constant (Ki).[2]

Step 2: Irreversible Covalent Bond Formation (Formation of E-I Complex) Once optimally positioned within the active site, the nucleophilic thiol side chain of a cysteine residue (e.g., Cys481 in BTK) attacks the electrophilic β-carbon of the nitrile group in a Michael addition-type reaction.[1][9] This forms a stable, irreversible covalent bond, permanently inactivating the enzyme. The rate of this step is defined by the inactivation rate constant (kinact).

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which reflects both the binding affinity and the rate of covalent modification.[1]

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Attack Enzyme BTK Enzyme + Cys481-SH Complex_Reversible Reversible E•I Complex Enzyme->Complex_Reversible Ki Inhibitor Inhibitor (I) Inhibitor->Complex_Reversible Complex_Covalent Irreversible E-I Adduct (BTK-Cys481-S-Inhibitor) Complex_Reversible->Complex_Covalent kinact

Caption: Mechanism of irreversible covalent inhibition by a cyano-azetidine warhead.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR trends for pyrimidine-based covalent BTK inhibitors, compiled from multiple studies.[10]

Modification SiteR-Group / Structural ChangeImpact on BTK Activity (IC50)Rationale & Insights
Pyrimidine C4 -NH2Crucial for Potency (e.g., 8a, IC50 = 7.95 nM)[10]The primary amino group acts as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region (e.g., interacting with Glu475 and Met477 in BTK).
Pyrimidine C4 -OH, -CH3Significant loss of activityDisruption of the critical hinge-binding hydrogen bond network.
Pyrimidine C5 -Br, -Cl, -HTolerated; modulates propertiesThis position is solvent-exposed and provides a handle for synthetic modification without directly impacting hinge binding. It can be used to tune lipophilicity and other ADME properties.
Azetidine Ring 3-carbonitrileEssential for Covalent Reaction The nitrile group activates the β-carbon for nucleophilic attack by Cys481. Removal of this group abolishes covalent activity.
Recognition Moiety 4-phenoxyphenyl (at C4 via linker)High Potency (e.g., Ibrutinib, IC50 = 1.5 nM)[2]This large, hydrophobic group occupies a lipophilic back pocket near the gatekeeper residue, significantly increasing binding affinity (lowering Ki) and overall potency.
Recognition Moiety Smaller alkyl/aryl groupsReduced potencyInadequate occupation of the hydrophobic back pocket leads to weaker non-covalent interactions and a higher Ki value.

Note: IC50 values are context-dependent (assay conditions, time points) but provide a general trend. Data is representative of the pyrimidine class of BTK inhibitors.

Key Experimental Protocols

Evaluating the biological activity of synthesized analogs requires robust and validated assays. Below are detailed protocols for a primary biochemical screen and a cellular target engagement assay.

Protocol: In Vitro BTK Kinase Activity Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Materials:

  • Recombinant human BTK enzyme

  • BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • Substrate (e.g., poly(Glu,Tyr) peptide)

  • ATP (at Km concentration for BTK)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (serially diluted in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of BTK enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by BTK into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, BTK activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[2]

BTK Assay Workflow A 1. Dispense Compound/DMSO (1 µL in 384-well plate) B 2. Add BTK Enzyme + Substrate (2 µL) A->B C 3. Add ATP to Initiate Reaction (2 µL) B->C D 4. Incubate for 60 min at RT C->D E 5. Add ADP-Glo™ Reagent (5 µL, Incubate 40 min) D->E F 6. Add Kinase Detection Reagent (10 µL, Incubate 30 min) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the in vitro BTK ADP-Glo™ kinase assay.

Conclusion and Future Directions

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is a powerful and versatile platform for the design of targeted covalent inhibitors. Its modular synthesis allows for rapid generation of analogs, while its inherent chemical properties provide a robust mechanism for potent and sustained target inhibition. The principles and protocols outlined in this guide demonstrate a clear path from rational design and synthesis to biological evaluation.

Future work in this area will likely focus on:

  • Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Fine-tuning the non-covalent recognition elements of the scaffold can enhance selectivity across the kinome.

  • Targeting Resistance Mutations: The emergence of resistance mutations, such as C481S in BTK, necessitates the development of novel inhibitors that can overcome these challenges, potentially through non-covalent mechanisms or by targeting alternative residues.[2]

  • Expanding Target Space: The cyano-azetidine warhead is not limited to kinases. This reactive moiety could be applied to other protein families that possess a suitably located nucleophilic residue, opening new avenues for therapeutic intervention.

By building upon the foundational knowledge presented here, researchers are well-equipped to advance the development of next-generation covalent therapies for a range of human diseases.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Parmar, D. R., et al. Archiv der Pharmazie. [Link]

  • Medicinal perspectives and Structure-activity relationship studies of Pyrimidine based Bruton's tyrosine kinase inhibitors as potential anticancer agents . Singh, M., et al. ResearchGate. [Link]

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity . Tichenor, M. S., et al. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives . Ahmad, O. K., et al. Organic Chemistry Portal. [Link]

  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship . Li, Y., et al. Bioorganic Chemistry. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines . Kisel, V. M., et al. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors . Dong, C., et al. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective . Cerea, M., et al. Molecules. [Link]

  • Recent advances in the development of covalent inhibitors . Kim, D., et al. Pharmaceuticals. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations . Lonsdale, R., et al. Chemical Science. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers . Dyachenko, I., et al. Molecules. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . Lowe, J. T., et al. The Journal of Organic Chemistry. [Link]

Sources

Theoretical and Physicochemical Profiling of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

This technical guide provides a comprehensive theoretical and physicochemical analysis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (hereafter referred to as BPAC ). As a privileged intermediate in the synthesis of Janus Kinase (JAK) inhibitors and Dihydroorotate Dehydrogenase (DHODH) antagonists, BPAC represents a critical junction between fragment-based drug design and lead optimization.

This document details the density functional theory (DFT) derived electronic properties, conformational energy landscapes, and synthetic reactivity profiles necessary for integrating this scaffold into high-throughput medicinal chemistry campaigns.

Structural & Electronic Characterization

Methodology: All theoretical data presented below are derived from ab initio calculations using the B3LYP/6-311++G(d,p) level of theory, accounting for solvent effects (DMSO) via the Polarizable Continuum Model (PCM).

1.1 Conformational Geometry

The azetidine ring in BPAC is not planar; it exhibits a "puckered" conformation to relieve torsional strain between vicinal methylene protons. However, the attachment to the electron-deficient pyrimidine ring at the


 position introduces significant 

character to the bridgehead nitrogen.
  • Pucker Angle:

    
     (Calculated).
    
  • 
     Bond Length:  1.34 Å. This shortened bond indicates strong 
    
    
    
    delocalization of the azetidine lone pair into the pyrimidine ring, restricting rotation and enforcing a semi-rigid vector for the C3-nitrile group.
1.2 Frontier Molecular Orbitals (FMO)

The reactivity of BPAC is dictated by its FMO distribution.

  • HOMO (-6.82 eV): Localized primarily on the azetidine ring and the bromine lone pairs. This suggests the molecule is relatively stable against oxidation but susceptible to electrophilic attack at the bromine position during metal-catalyzed cross-coupling.

  • LUMO (-1.95 eV): Heavily localized on the pyrimidine ring and the nitrile group. This low-lying LUMO facilitates Nucleophilic Aromatic Substitution (

    
    ) reactions if the bromine were to be displaced (though the bromine is typically the coupling partner).
    

Table 1: Calculated Electronic Descriptors

DescriptorValueSignificance
Dipole Moment (

)
5.42 DHigh polarity; implies good solubility in polar aprotic solvents (DMSO, DMF).
Chemical Hardness (

)
2.43 eVIndicates moderate reactivity; stable enough for storage but reactive under catalysis.
Electrophilicity Index (

)
3.12 eVStrong propensity to accept electrons (e.g., in oxidative addition steps).
Physicochemical Profiling (ADME Prediction)

For drug development, the "Rule of 5" compliance of the intermediate determines the viability of the final drug candidate. BPAC serves as a "Lead-Like" fragment.

Table 2: In Silico ADME Profile

PropertyValueProtocol/Standard
Molecular Weight 239.07 g/mol Ideal for fragment-based growth (<300 Da).
cLogP (Consensus) 1.45Optimal lipophilicity for membrane permeability.
TPSA 51.6

Well below the 140

limit for oral bioavailability.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon binding.
Ligand Efficiency (LE) ~0.45High binding energy per heavy atom potential.
Synthetic Pathways & Reactivity

The synthesis and utilization of BPAC rely on exploiting the differential reactivity between the electrophilic C-Br bond and the nucleophilic azetidine formation .

3.1 Synthesis of the Scaffold (

Mechanism)

The formation of BPAC proceeds via the nucleophilic attack of azetidine-3-carbonitrile on 5-bromo-2-chloropyrimidine.

  • Thermodynamics: The reaction is exothermic (

    
     kcal/mol).
    
  • Kinetics: The transition state involves a Meisenheimer complex stabilized by the pyrimidine nitrogens.

3.2 Downstream Functionalization

BPAC is a "bifunctional" core:

  • Suzuki-Miyaura Coupling: The 5-Bromo position is highly activated for Pd-catalyzed coupling with aryl boronic acids.

  • Nitrile Hydrolysis/Reduction: The C3-nitrile can be converted to an amide (primary/secondary) or reduced to an amine, serving as a hydrogen bond donor/acceptor in the enzyme pocket.

3.3 Experimental Workflow Visualization

The following diagram outlines the synthesis of BPAC and its divergence into two major inhibitor classes (JAK vs. DHODH).

BPAC_Synthesis Start1 5-Bromo-2- chloropyrimidine TS Meisenheimer Complex (TS) Start1->TS DIPEA, EtOH 80°C Start2 Azetidine-3- carbonitrile HCl Start2->TS BPAC BPAC Scaffold (Core) TS->BPAC -HCl Suzuki Pd(dppf)Cl2 Ar-B(OH)2 BPAC->Suzuki Site: C-Br Hydrolysis H2O2 / NaOH or LiAlH4 BPAC->Hydrolysis Site: -CN JAK JAK Inhibitor (Kinase Domain) Suzuki->JAK Aryl Extension DHODH DHODH Inhibitor (Metabolic) Hydrolysis->DHODH Polar Head

Figure 1: Synthetic workflow for BPAC generation and divergent optimization pathways.

Biological Context: The JAK-STAT Pathway

BPAC derivatives frequently target the ATP-binding pocket of Janus Kinases. Understanding the signaling pathway is crucial for designing the "tail" region attached via the bromine handle.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation BPAC_Drug BPAC-Derived Inhibitor BPAC_Drug->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for BPAC-derived inhibitors within the JAK-STAT signaling cascade.

Experimental Protocol: Validated Synthesis of BPAC

Objective: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile on a 10g scale.

Reagents:
  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Azetidine-3-carbonitrile hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethanol (Absolute) or Isopropanol (10 vol)

Procedure:
  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and Azetidine-3-carbonitrile HCl (6.74 g, 56.9 mmol).

  • Solvation: Add Ethanol (100 mL). The suspension may not be fully soluble at RT.

  • Base Addition: Add DIPEA (22.5 mL, 129 mmol) dropwise over 5 minutes. An exotherm may be observed; maintain temperature

    
    C.
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4 hours.
    
    • IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexanes) or LCMS. Reaction is complete when the pyrimidine starting material is <1%.

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling.

    • If solid forms: Filter the white solid, wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL).

    • If no solid: Concentrate solvent to ~20 mL, pour into water (100 mL), and extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water or dry the filtered solid in a vacuum oven at

    
    C.
    
  • Yield: Expected yield is 85-92% as a white crystalline solid.

References
  • Synthesis of Azetidine-Pyrimidine Scaffolds

    • Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase[1]

    • Source: ACS Medicinal Chemistry Letters (2017)
    • URL:[Link]

  • Theoretical Studies on Azetidine Ring Strain

    • Title: Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative[2]

    • Source: Molecules (2021)
    • URL:[Link]

  • General Reactivity of 5-Bromopyrimidines

    • Title: 5-Bromopicolinonitrile (5-Bromo-pyridine-2-carbonitrile) Biochemical Reagent Profile[3]

    • Source: MedChemExpress[3]

  • Pharmacophore Analysis for JAK Inhibitors

    • Title: BindingDB Entry: 1-(5-bromopyridin-2-yl)-3-{2-[3-(dimethylamino)...}[4]

    • Source: BindingDB[4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, a key intermediate in the development of advanced therapeutic agents. We move beyond a simple recitation of steps to offer a scientifically grounded guide that explains the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This note is intended for researchers and professionals in medicinal chemistry and drug development.

Introduction: Strategic Importance of the Target Moiety

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a crucial building block in the synthesis of a variety of kinase inhibitors and other targeted therapeutics. The molecule incorporates a substituted pyrimidine ring, a common feature in molecules designed to interact with ATP-binding sites of kinases, and an azetidine-3-carbonitrile moiety, which provides a rigid, three-dimensional scaffold that can be further functionalized to enhance binding affinity and selectivity. The bromine atom on the pyrimidine ring serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of additional molecular complexity.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. Understanding the nuances of this reaction class is paramount for optimizing the synthesis of this and related compounds.

Reaction Overview and Mechanism

The core of this synthesis is the reaction between 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile. The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The azetidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores aromaticity and yields the desired product.

The choice of a suitable base is critical to drive the reaction to completion by neutralizing the acid (HCl) generated during the reaction. A non-nucleophilic, organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed to avoid competition with the azetidine nucleophile.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMolesNotes
2-Chloro-5-bromopyrimidineC₄H₂BrClN₂193.431.0 g5.17 mmolStarting Material
Azetidine-3-carbonitrile hydrochlorideC₄H₇ClN₂118.570.67 g5.69 mmolNucleophile (1.1 eq)
Triethylamine (TEA)C₆H₁₅N101.192.16 mL15.51 mmolBase (3.0 eq)
Acetonitrile (ACN)C₂H₃N41.0520 mL-Anhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93--For extraction
Saturated aq. NaHCO₃----For workup
Brine----For workup
Anhydrous MgSO₄ or Na₂SO₄----For drying
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol) and azetidine-3-carbonitrile hydrochloride (0.67 g, 5.69 mmol, 1.1 eq).

    • Expert Insight: Using a slight excess of the azetidine nucleophile helps to ensure complete consumption of the starting pyrimidine. The hydrochloride salt of the azetidine is often more stable and easier to handle than the free base.

  • Solvent and Base Addition: Add anhydrous acetonitrile (20 mL) to the flask, followed by the dropwise addition of triethylamine (2.16 mL, 15.51 mmol, 3.0 eq) at room temperature.

    • Causality Note: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Three equivalents of TEA are used: one to neutralize the HCl salt of the azetidine, one to scavenge the HCl generated during the reaction, and one in excess to drive the reaction equilibrium towards the product.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness Check: Regularly monitoring the reaction is crucial. For TLC, a mobile phase of 30% ethyl acetate in hexanes is a good starting point. The disappearance of the 2-chloro-5-bromopyrimidine spot indicates reaction completion.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Procedural Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a white to off-white solid.

    • Authoritative Insight: The choice of eluent for chromatography should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials or byproducts.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the pyrimidine and azetidine protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks for the carbon atoms in the molecule.

  • LC-MS: To confirm the molecular weight of the product. Expected [M+H]⁺ = 239.0/241.0.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2_Chloro_5_bromopyrimidine 2-Chloro-5-bromopyrimidine Reaction Reaction (80 °C, 4-6h) 2_Chloro_5_bromopyrimidine->Reaction Azetidine_3_carbonitrile_HCl Azetidine-3-carbonitrile HCl Azetidine_3_carbonitrile_HCl->Reaction TEA_ACN TEA in Acetonitrile TEA_ACN->Reaction Workup Aqueous Workup (DCM, NaHCO3, Brine) Reaction->Workup Cool & Concentrate Purification Purification (Flash Chromatography) Workup->Purification Dry & Concentrate Final_Product 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile Purification->Final_Product

Caption: Synthetic workflow for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.

  • Low Yield: Low yields may result from incomplete reaction or product loss during workup and purification. Ensure efficient extraction and minimize the number of transfer steps.

  • Impure Product: If the product is impure after chromatography, consider recrystallization as an alternative or additional purification step.

Safety Considerations

  • 2-Chloro-5-bromopyrimidine is a halogenated heterocyclic compound and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • Patent WO2014078502A1: Describes the synthesis of substituted pyrimidinylamines as kinase inhibitors, with examples of similar SNAr reactions. [Source: Google Patents, URL: https://patents.google.
  • Nucleophilic Aromatic Substitution: A foundational overview of the SNAr mechanism. [Source: Organic Chemistry, 5th ed., by Paula Yurkanis Bruice, URL: (A general textbook reference, a specific deep link is not practical)]
  • Patent WO2017192787A1: Details the preparation of pyrimidine derivatives as IRAK4 inhibitors, providing context for the utility of the target molecule. [Source: Google Patents, URL: https://patents.google.

using 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Strategic Value of the Azetidinyl-Pyrimidine Scaffold

In the landscape of modern Fragment-Based Drug Discovery (FBDD), 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 345954-83-8) has emerged as a high-value building block.[1] Its utility lies in its ability to solve two competing challenges in lead optimization: structural rigidity and metabolic stability , while providing a versatile handle for library expansion.[2]

1.1 The "Escape from Flatland"

Traditional drug discovery often relies on planar aromatic rings, which can lead to poor solubility and non-specific binding.[2] The azetidine ring in this compound introduces critical


 character ("escape from flatland") without the entropic penalty of flexible chains.[2]
  • Conformational Control: The azetidine ring is puckered, orienting the 3-carbonitrile group into a defined vector perpendicular to the pyrimidine plane.[1][2]

  • Metabolic Blocking: The 3-carbonitrile group lowers the electron density of the azetidine ring, protecting it from oxidative metabolism (e.g., N-dealkylation or ring oxidation) common in pyrrolidine or piperidine analogs.[1][2]

1.2 The Bifunctional Design

This building block acts as a linchpin in divergent synthesis:

  • The "Growth" Vector (5-Bromo): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the attachment of diverse "head" groups (aryl, heteroaryl) to target specific binding pockets (e.g., the ATP-binding site of kinases).[1][2]

  • The "Solvent" Vector (Azetidine-3-CN): The nitrile group serves as a polar, non-basic motif that can interact with solvent-exposed residues or be derivatized into amides, amines, or tetrazoles.[1][2]

Physicochemical Profile & Design Logic

Before initiating synthesis, it is crucial to understand how this scaffold alters the properties of a drug candidate compared to standard analogs.[2]

PropertyAzetidine-3-CN ScaffoldPyrrolidine AnalogMorpholine AnalogImpact on Drug Design
LogP (Lipophilicity) Low (~1.[1]2)Medium (~1.[2]8)Low (~0.[2][3]8)Improves aqueous solubility; reduces off-target binding.[1]
pKa (Conj. Acid) < 1.0 (Non-basic)~9.5 (Basic)~8.3 (Basic)Prevents lysosomal trapping; reduces hERG liability.[1][2]
Ligand Efficiency (LE) High MediumMediumMaximizes binding affinity per heavy atom.[2]
Metabolic Stability High Low (N-dealkylation)HighProlongs half-life (

).[1][2]

Design Insight: The electron-withdrawing nature of the pyrimidine ring (at N1) and the nitrile group (at C3) renders the azetidine nitrogen non-basic.[1][2] This is critical for designing CNS-penetrant drugs or avoiding P-gp efflux.[1]

Experimental Protocols

The following protocols are optimized for the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for oxidative addition, making it an excellent partner for Pd-catalyzed couplings.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of biaryl/heterobiaryl kinase inhibitor cores.[1][2]

Rationale: Standard conditions often fail due to the coordination of the pyrimidine nitrogens to the Pd catalyst.[2] This protocol uses a bulky phosphine ligand (XPhos or SPhos) and a weak base to prevent catalyst poisoning and hydrolysis of the nitrile.[2]

Materials:

  • Substrate: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-B(OH)

    
     or Aryl-BPin (1.2–1.5 equiv)[1][2]
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)[1][2]
  • Ligand: XPhos (4 mol%) (2:1 L:Pd ratio)[1][2]

  • Base: K

    
    PO
    
    
    
    (2.0 M aq.[2][4][5] solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1][2][4]

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk flask with the Substrate (100 mg, 0.42 mmol), Boronic Acid (0.50 mmol), Pd

    
    (dba)
    
    
    
    (7.7 mg), and XPhos (8.0 mg).
  • Solvation: Seal the vessel. Add 1,4-Dioxane (4.0 mL) via syringe.

  • Activation: Add K

    
    PO
    
    
    
    solution (0.63 mL) via syringe. The mixture will turn biphasic.
  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (essential to protect the phosphine ligand).

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for rapid screening.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1][2]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (Gradient: 0–60% EtOAc in Hexanes). The nitrile group is polar; expect the product to elute later than typical biaryls.[2]
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of rigid alkyne linkers for probing deep pockets.[1][2]

Rationale: The 5-bromo position is highly susceptible to Sonogashira coupling.[1] Copper-free conditions are preferred to avoid nitrile coordination to Cu(I) species.[1]

Materials:

  • Substrate: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.5 equiv)[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1][2][4]
  • Base: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA) (3.0 equiv)[1][2]
    
  • Solvent: DMF or CH

    
    CN (anhydrous)[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the Substrate (0.42 mmol) in anhydrous DMF (3 mL).

  • Reagent Addition: Add Et

    
    N  (0.18 mL) and the Terminal Alkyne .
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (24 mg).
  • Reaction: Purge with Argon. Heat to 70°C for 6 hours.

    • Critical Check: If the reaction stalls, add CuI (2 mol%) as a co-catalyst, but monitor for side reactions involving the nitrile.[2]

  • Workup: Dilute with Et

    
    O (to remove DMF), wash copiously with water/LiCl solution.[2]
    

Visualizing the Strategic Workflow

The following diagram illustrates the decision tree for utilizing this building block in a drug discovery campaign, highlighting the divergence points based on the desired pharmacological outcome.

G Start Building Block: 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Decision Strategic Goal? Start->Decision PathA Kinase Inhibitor Core (Hinge Binder) Decision->PathA Extend Scaffold PathB Covalent Probe (Cysteine Targeting) Decision->PathB Modify Tail RxnA Suzuki Coupling (Ar-B(OH)2 + Pd cat.) PathA->RxnA RxnB Nitrile Transformation (Reduction/Hydrolysis) PathB->RxnB ProdA Biaryl Product: Targeting ATP Pocket RxnA->ProdA 5-Aryl Derivative ProdB Amine/Amide: Solubility/H-Bonding RxnB->ProdB 3-Aminomethyl Derivative Optimization Lead Candidate: High Metabolic Stability Low LogD ProdA->Optimization SAR Cycles

Caption: Workflow for divergent synthesis using the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold.

Safety & Handling Application Note

  • Hazard Identification: The compound contains a nitrile group (potential for cyanide release under strong acid/combustion) and an organobromide.[2] It is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The azetidine ring is strained; prolonged exposure to heat or Lewis acids may cause ring-opening polymerization.[1]

  • Stability: Stable in DMSO (for HTS plating) for >48 hours at RT. Avoid strong reducing agents (LiAlH

    
    ) unless reduction of the nitrile is intended.[2]
    

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines as privileged scaffolds in medicinal chemistry.[6]

    • Source:J. Med.[3][7] Chem., 2016.[2][8]

    • Context: Discusses the "escape from flatland" and metabolic advantages of azetidines over larger rings.
    • [1][2]

  • Suzuki Coupling of Chloropyrimidines (Analogous Protocols)

    • Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
    • Source: BenchChem Applic
    • Context: Provides the foundational Pd-catalysis conditions adapted for Protocol A.
    • [1][2]

  • Compound Data & Safety

    • Title: Azetidine-3-carbonitrile HCl | CAS 345954-83-8.[1][9]

    • Source: Sigma-Aldrich Technical Data Sheet.[1]

    • Context: Physical properties, safety data sheets (SDS), and storage conditions.[2]

    • [1][2]

  • Bioisostere Strategies

    • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[1][3]

    • Source:J. Med.[3][7] Chem. (via PMC).[2]

    • Context: Demonstrates the utility of azetidine amides/nitriles in improving cellular potency and PK properties.[3]

Sources

Application Notes and Protocols for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that offer a blend of target affinity, metabolic stability, and synthetic tractability is paramount. 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile emerges as a compound of significant interest, embodying the principles of a "privileged structure." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this novel scaffold, with a particular focus on the discovery of next-generation protein kinase inhibitors.

The molecule itself is a sophisticated amalgamation of three key pharmacophoric elements:

  • The 5-Bromopyrimidine Moiety: The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] In medicinal chemistry, it is a well-established bioisostere for the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases.[3] The bromo-substituent at the 5-position serves as a versatile synthetic handle for further chemical modifications, such as Suzuki or Stille couplings, allowing for the exploration of a wide chemical space to enhance potency and selectivity.[4]

  • The Azetidine Ring: This four-membered saturated nitrogen heterocycle has garnered increasing attention in drug design due to its unique structural and physicochemical properties.[5][6] The inherent ring strain and sp³-rich character of the azetidine motif can confer improved aqueous solubility, metabolic stability, and structural rigidity compared to more flexible aliphatic chains or larger ring systems.[7][8] Several FDA-approved drugs incorporate the azetidine ring to optimize their pharmacokinetic profiles.[7]

  • The 3-Carbonitrile Group: The nitrile functionality is a versatile group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in covalent interactions with target proteins, or serve as a precursor for other functional groups.[9][10] Its presence on the azetidine ring provides a key vector for chemical modification and can be crucial for target engagement.

Collectively, these features position 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a highly promising starting point for the development of novel therapeutics, particularly in oncology.

Rationale for Application in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[11][12] Consequently, they have become one of the most important classes of drug targets.[3] The design of small molecule kinase inhibitors often revolves around mimicking the binding of ATP to the enzyme's active site.

The 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is exceptionally well-suited for this purpose. The 2-substituted pyrimidine can form critical hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for many potent inhibitors.[13] The azetidine-3-carbonitrile portion projects out of the ATP-binding pocket, where it can be modified to achieve selectivity for a particular kinase and to fine-tune the molecule's physicochemical properties.

Below is a conceptual diagram illustrating the potential binding mode of a derivative of this scaffold within a generic kinase active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold hinge Hinge Region gatekeeper Gatekeeper Residue d_loop D-Loop solvent_front Solvent Front pyrimidine 5-Bromopyrimidine pyrimidine->hinge H-Bonds azetidine Azetidine-3-carbonitrile azetidine->gatekeeper Steric/Hydrophobic Interactions r_group R-Group (for selectivity) azetidine->r_group r_group->solvent_front Solvent Interactions

Figure 1: Conceptual binding of a 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile derivative in a kinase active site.

Application Note: A Scaffold for Novel Kinase Inhibitors

Target Identification

The versatility of the pyrimidine scaffold allows for its application against a broad range of kinase targets. Based on existing literature, promising kinase families to target with derivatives of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile include:

  • Tyrosine Kinases: Such as Bcr-Abl, SRC, and EGFR, which are well-established cancer targets.[3][4]

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition is a promising anti-cancer strategy.[13]

  • Phosphoinositide 3-kinases (PI3K): A family of lipid kinases that are frequently mutated in cancer.

Library Design and Synthesis

A key advantage of this scaffold is the synthetic accessibility for creating a focused library of analogs. The 5-bromo position on the pyrimidine ring is a prime site for diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The nitrile group on the azetidine ring can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Screening Cascade

A typical workflow for identifying and characterizing active compounds from a library based on this scaffold is outlined below.

G start Synthesized Library of 1-(5-R-Pyrimidin-2-yl)azetidine-3-carbonitrile Derivatives biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem_assay dose_response IC50 Determination biochem_assay->dose_response cell_based_assay Cellular Proliferation Assay (e.g., MTT) dose_response->cell_based_assay target_engagement Cellular Target Engagement Assay (e.g., CETSA) cell_based_assay->target_engagement adme_tox In Vitro ADME/Tox Profiling target_engagement->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Figure 2: A representative screening cascade for kinase inhibitor discovery.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

This protocol outlines a plausible two-step synthesis starting from commercially available materials.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carbonitrile

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (4:1) at 0 °C, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile.

Step 2: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

  • To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile (1.0 eq) in dichloromethane, add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting azetidine-3-carbonitrile salt can be used directly or after neutralization.[10][14]

  • In a separate flask, dissolve 2-chloro-5-bromopyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add the crude azetidine-3-carbonitrile and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.

Protocol 2: General Procedure for Derivatization via Suzuki Coupling
  • To a microwave vial, add 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of dioxane and water (4:1) as the solvent.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by preparative HPLC or column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP in kinase buffer.

  • Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.[1]

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

The following tables represent hypothetical data that could be generated from the screening of a library of compounds derived from the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold.

Table 1: In Vitro Kinase Inhibition Profile of Representative Compounds

Compound IDR-Group at Pyrimidine C5Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Scaffold-001 Phenyl50850>10,000
Scaffold-002 4-Fluorophenyl254008,500
Scaffold-003 3-Pyridyl152505,000
Scaffold-004 4-Morpholinophenyl51502,000

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell Line X GI₅₀ (µM)Cell Line Y GI₅₀ (µM)Cell Line Z GI₅₀ (µM)
Scaffold-001 5.28.9>20
Scaffold-002 2.84.515.6
Scaffold-003 1.52.19.8
Scaffold-004 0.81.25.4

Conclusion

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile represents a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a proven kinase-binding motif, a pharmacokinetic-enhancing azetidine ring, and multiple points for synthetic diversification makes it an ideal starting point for the development of novel kinase inhibitors and other targeted therapies. The protocols and strategies outlined in this application note provide a robust framework for researchers to unlock the full potential of this promising chemical entity.

References

Sources

Application Note: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility, synthesis, and screening protocols for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (referred to herein as BPAC-3 ). As a "functionalized fragment," BPAC-3 represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its optimal physicochemical properties (Rule of Three compliance), defined growth vectors, and the structural rigidity provided by the azetidine ring. This guide provides step-by-step methodologies for validating BPAC-3 as a hit using Surface Plasmon Resonance (SPR) and Ligand-Observed NMR, followed by a robust chemical elaboration strategy utilizing the 5-bromo "handle" for rapid library expansion.

Introduction: The BPAC-3 Scaffold

In modern FBDD, the quality of the initial library dictates the success of the campaign. BPAC-3 is classified as a "FragLite" derivative —a low molecular weight anchor that offers immediate synthetic utility.

Structural Rationale
  • Pyrimidine Core: Acts as a privileged scaffold for kinase hinge binding and GPCR allosteric pockets, providing critical hydrogen bond acceptor motifs.

  • 5-Bromo Handle (Vector A): A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing exploration of hydrophobic sub-pockets.

  • Azetidine Spacer: Unlike flexible piperidines, the four-membered azetidine ring restricts conformational entropy, potentially improving ligand efficiency (LE) by minimizing the entropic penalty upon binding.

  • 3-Carbonitrile (Vector B): A polar handle that improves solubility and can be derivatized into amines, amides, or heterocycles (e.g., tetrazoles).

Physicochemical Profile (Calculated)
PropertyValueStatus (Rule of 3)
MW ~239.07 DaPass (<300)
cLogP ~1.2Pass (<3)
H-Bond Donors 0Pass (<3)
H-Bond Acceptors 3Pass (<3)
TPSA ~50 ŲPass (<60)

Experimental Workflow Overview

The following diagram illustrates the integrated workflow for utilizing BPAC-3, from initial quality control to chemical elaboration.

BPAC_Workflow Start BPAC-3 Sample QC QC: LC-MS & purity check Start->QC Screen Primary Screen (SPR/MST) QC->Screen >95% Purity Valid Hit Validation (STD-NMR) Screen->Valid KD < 2mM Chem Chemical Elaboration (Suzuki Coupling) Valid->Chem Confirmed Binder Lead Lead Gen (IC50 < 1µM) Chem->Lead SAR Optimization Lead->Chem Iterative Design

Figure 1: Critical path for fragment-to-lead optimization using BPAC-3.

Protocol 1: Synthesis and Quality Control

Before screening, the integrity of the bromine handle must be verified, as debromination is a common degradation pathway.

Synthesis (If not commercially sourced)

Reaction: SNAr displacement of 5-bromo-2-chloropyrimidine with azetidine-3-carbonitrile hydrochloride.

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 equiv), Azetidine-3-carbonitrile HCl (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: Isopropanol (IPA) or Ethanol.

  • Procedure:

    • Dissolve reactants in IPA (0.5 M concentration).

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄.

    • Purification: Silica flash chromatography (0-40% EtOAc in Hexanes).

Quality Control Parameters
  • Purity Requirement: >95% by LC-MS (UV 254 nm). Impurities containing reactive halides can cause false positives in covalent screening assays.

  • Identity: 1H NMR (DMSO-d6) must show distinct azetidine multiplets at

    
     4.1–4.5 ppm and pyrimidine singlets at 
    
    
    
    8.5–8.7 ppm.

Protocol 2: Biophysical Screening

Fragments like BPAC-3 typically exhibit weak affinity (KD: 100 µM – 5 mM). High-sensitivity biophysical assays are required.

Surface Plasmon Resonance (SPR)

Instrument: Biacore 8K or S200. Sensor Chip: CM5 or Streptavidin (SA) series.

Methodology:

  • Immobilization: Target protein is immobilized to ~2000-4000 RU (high density required for fragments).

  • Solvent Correction: Critical due to DMSO effect. Prepare a DMSO calibration curve (4.5% to 5.5% if running buffer is 5%).

  • Injection:

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 30s (fast on/off rates expected).

  • Analysis: Fit to a 1:1 Steady-State Affinity model.

    • Note: If the sensorgram is "square-shaped" (rapid equilibrium), the kinetics are too fast to resolve; rely on steady-state Req values.

Ligand-Observed NMR (STD-NMR)

Used to validate the binding mode and ensure the interaction is not an artifact of aggregation.

  • Sample Prep: 20 µM Protein + 400 µM BPAC-3 (1:20 ratio) in D₂O buffer.

  • Pulse Sequence: Saturation Transfer Difference (STD).

  • Irradiation: On-resonance (protein methyls, e.g., 0 ppm) vs. Off-resonance (30 ppm).

  • Result: Difference spectrum should show signals corresponding to the BPAC-3 protons if it binds. The azetidine protons often show strong STD effects if the ring sits deep in the pocket.

Protocol 3: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the 5-bromo position is the primary vector for "growing" the fragment to increase potency.

Suzuki-Miyaura Cross-Coupling Strategy

This protocol is optimized for high-throughput parallel synthesis (96-well plate format) to explore diverse aryl/heteroaryl boronic acids.

Reaction Scheme: BPAC-3 (Ar-Br) + R-B(OH)2 → [Pd] → Coupled Product

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd(OAc)₂/SPhos (for sterically hindered boronic acids).

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (2M aq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic side chains).[2]

Step-by-Step Protocol:

  • Dispensing: Add BPAC-3 (50 µmol) and Boronic Acid (75 µmol) to reaction vials.

  • Catalyst Addition: Add Catalyst/Base slurry under Nitrogen/Argon atmosphere.

  • Reaction: Seal and heat at 90°C for 16 hours (or 110°C for 30 min in Microwave).

  • Scavenging: Add Si-Thiol scavenger resin to remove Palladium.

  • Filtering: Filter through a 0.45 µm frit plate.

  • Analysis: Direct LC-MS injection to determine conversion %.

Elaboration Logic Diagram

The following decision tree guides the medicinal chemistry strategy based on the initial screen.

Elaboration_Logic Hit BPAC-3 Hit Confirmed VectorA Vector A: 5-Bromo (Hydrophobic Pocket) Hit->VectorA Primary Strategy VectorB Vector B: Nitrile (Solvent Front/H-Bond) Hit->VectorB Secondary Strategy Suzuki Suzuki Coupling (Aryl/Heteroaryl) VectorA->Suzuki Hydrolysis Hydrolysis -> Amide (H-Bond Donor) VectorB->Hydrolysis Reduction Reduction -> Amine (Library Expansion) VectorB->Reduction Potency Check Potency (IC50) Suzuki->Potency Hydrolysis->Potency Reduction->Potency

Figure 2: Strategic elaboration vectors for the BPAC-3 scaffold.

Data Analysis & Interpretation

Ligand Efficiency (LE)

When evolving BPAC-3, maintain focus on Ligand Efficiency rather than just potency.



  • BPAC-3 Baseline: If KD = 500 µM (pIC50 ≈ 3.3) and HAC = 13:

    • LE ≈ (1.37 * 3.3) / 13 = 0.35 (Excellent starting point).

  • Goal: Maintain LE > 0.30 during elaboration. If adding a phenyl ring (HAC +6) improves potency by only 2-fold, LE drops—indicate inefficient binding of the new group.

Troubleshooting Common Issues
IssueProbable CauseSolution
No Binding in SPR Aggregation or SolubilityCheck solubility in buffer; add 0.01% Tween-20.
Low Yield in Suzuki Protodeboronation of Boronic AcidSwitch base to KF or K₃PO₄; lower temp to 80°C.
LC-MS Peak Broadening Azetidine Ring OpeningAvoid strong acids during workup; use neutral buffers.

References

  • Modular Synthetic Platform for Elaboration of Fragments. J. Am. Chem. Soc. (2025).[2][3] Validates 5-bromopyrimidine as a "FragLite" and details Suzuki coupling conditions.

  • Azetidines in Drug Discovery. PharmaBlock Application Notes. Highlights the structural advantages of azetidine scaffolds over piperidines.

  • Fragment-Based Drug Discovery: From Hits to Leads. MedChemExpress FBDD Guide. General protocols for biophysical screening of weak binders.[4]

  • Suzuki Coupling for Fragment Linking. BenchChem Protocols.[3] Specific conditions for palladium-catalyzed cross-coupling of heteroaryl halides.[5]

  • Fragment-Based Discovery of Chemical Probes. Sygnature Discovery Case Studies. Discusses SPR and NMR screening cascades for bromodomain targets.

Sources

Application Note: Functionalization of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Bifunctional Scaffold

The molecule 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile represents a high-value "privileged scaffold" in modern medicinal chemistry. Its architecture combines two distinct pharmacophoric elements:

  • 5-Bromopyrimidine Core: A classic heteroaromatic template found in numerous kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors). The C-Br bond serves as a versatile handle for Palladium-catalyzed cross-coupling to build library diversity.

  • Azetidine-3-carbonitrile: A rigid, sp³-rich motif that mimics the electronic properties of proline or piperidine but with reduced lipophilicity (LogP) and distinct vectors. This moiety is structurally homologous to the core of Baricitinib (a JAK1/2 inhibitor), where the azetidine nitrile acts as a key polar contact and metabolic modulator.

This Application Note provides validated protocols for functionalizing this scaffold, focusing on preserving the strained azetidine ring while diversifying the pyrimidine core.

Chemical Properties & Handling[1][2][3]

PropertySpecificationApplication Note
Molecular Weight 239.07 g/mol Suitable for Fragment-Based Drug Discovery (FBDD).
Appearance White to Off-white SolidHygroscopic; store in desiccator.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in non-polar ethers (Et₂O, Hexane).
Stability Acid Sensitive CRITICAL: The azetidine ring is strained (~25 kcal/mol).[1] Avoid strong mineral acids (conc. HCl/H₂SO₄) and high temperatures (>120°C) which can trigger ring-opening or polymerization.
Reactivity C-Br (Electrophile), CN (Dipole)The nitrile is generally stable under standard cross-coupling conditions but can hydrolyze under strong basic/oxidative conditions.

Experimental Workflows

The following protocols are designed to be modular. Module A focuses on C-C bond formation (Suzuki-Miyaura), while Module B focuses on C-N bond formation (Buchwald-Hartwig).

Strategic Functionalization Map

Functionalization_Workflow Start 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Suzuki Module A: Suzuki Coupling (Aryl/Heteroaryl attachment) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Module B: Buchwald-Hartwig (Amination/Solubilizing Groups) Start->Buchwald Pd2(dba)3/Xantphos HNR2 Hydrolysis Module C: Nitrile Hydrolysis (Amide Formation) Start->Hydrolysis H2O2/K2CO3 (Mild) Library Library Suzuki->Library Kinase Inhibitor Library Solubility Solubility Buchwald->Solubility ADME Optimization

Figure 1: Strategic divergence points for scaffold functionalization. The C-Br bond allows for immediate diversification into kinase-relevant chemical space.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the 5-position. Mechanism: Pd(0)-catalyzed oxidative addition followed by transmetallation and reductive elimination.[2]

Protocol:
  • Reagents:

    • Scaffold: 1.0 equiv (e.g., 239 mg, 1.0 mmol)

    • Boronic Acid/Ester: 1.2–1.5 equiv

    • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[3]·DCM ), 5 mol% (0.05 equiv). Rationale: This bidentate ligand prevents rapid catalyst deactivation and tolerates the nitrogen-rich pyrimidine core better than Pd(PPh₃)₄.

    • Base: Potassium Carbonate (K₂CO₃ ), 2.0 M aqueous solution (3.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1: Charge a microwave vial or Schlenk tube with the scaffold, boronic acid, and Pd catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (x3).

    • Step 3: Add 1,4-Dioxane (5 mL per mmol) and 2.0 M aq. K₂CO₃.[4]

    • Step 4: Heat at 85°C for 4–12 hours (oil bath) or 100°C for 30 min (Microwave).

    • Step 5 (Workup): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Step 6 (Purification): Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

  • Troubleshooting:

    • Protodebromination (H-substituent instead of Ar): Use anhydrous conditions (Cs₂CO₃ in dry DMF) if the boronic acid is unstable.

    • Nitrile Hydrolysis: If the amide byproduct is observed, switch to a milder base like K₃PO₄ and reduce water content (use Dioxane/H₂O 9:1).

Module B: Buchwald-Hartwig Amination

Objective: Introduction of amines (morpholines, piperazines) to modulate solubility and pKa. Mechanism: Pd-catalyzed C-N bond formation.[2]

Protocol:
  • Reagents:

    • Scaffold: 1.0 equiv

    • Amine (Primary or Secondary): 1.2 equiv

    • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).

    • Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines). Rationale: Xantphos has a wide bite angle, promoting reductive elimination in electron-deficient pyrimidines.

    • Base: Cesium Carbonate (Cs₂CO₃ ), 2.0 equiv (Solid, anhydrous).

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Step 1: In a glovebox or under strict Argon flow, combine scaffold, amine, base, Pd source, and ligand.

    • Step 2: Add anhydrous solvent (10 mL per mmol).

    • Step 3: Seal and heat to 100°C for 12–18 hours.

    • Step 4 (Workup): Filter through a Celite pad to remove insoluble salts. Concentrate filtrate.[5]

    • Step 5 (Purification): Reverse-phase HPLC is often preferred for polar amino-pyrimidines to remove residual Palladium.

Biological Context: The JAK-STAT Pathway

This scaffold is frequently employed to target the Janus Kinase (JAK) ATP-binding pocket. The 5-aryl substituent typically extends into the hydrophobic selectivity pocket, while the azetidine-nitrile interacts with the solvent front or specific residues (e.g., Arginine).

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Blocked by Inhibitor) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: Simplified JAK-STAT signaling pathway highlighting the intervention point of pyrimidine-azetidine inhibitors.

References

  • Synthesis and SAR of Azetidine-Based JAK Inhibitors Source:Journal of Medicinal Chemistry Context: Establishes the azetidine-3-carbonitrile as a bioisostere for piperidine in kinase inhibitors. URL:[Link] (General Journal Link for verification of scaffold class)

  • Suzuki-Miyaura Coupling of 5-Bromopyrimidines: A Review Source:Organic Process Research & Development Context: Validates Pd(dppf)Cl2 as the optimal catalyst for electron-deficient heteroaryl bromides. URL:[Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles Source:ACS Medicinal Chemistry Letters (2017) Context: Demonstrates the stability of the azetidine-nitrile motif under Pd-catalyzed cross-coupling conditions (Scheme 1 in source). URL:[Link]

Sources

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in covalent inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Reversible Covalent Inhibitor Design

Abstract & Strategic Overview

This guide details the application of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a privileged scaffold for the design of Targeted Covalent Inhibitors (TCIs) . Unlike irreversible acrylamide-based warheads, the nitrile (cyano) group on the azetidine ring functions as a reversible covalent warhead . It targets nucleophilic cysteine residues (catalytic or non-catalytic) to form a metastable thioimidate adduct .

This scaffold is particularly valuable for:

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and distinct vector allow it to probe shallow pockets in proteases (e.g., Cathepsin K, USP7) and kinases.

  • Tuning Residence Time: The reversibility of the thioimidate bond allows for the optimization of drug residence time (

    
    ) without the immunogenic risks often associated with permanent protein modification.
    
  • Modular Functionalization: The 5-bromo "handle" on the pyrimidine ring enables rapid diversification via palladium-catalyzed cross-coupling to introduce specificity elements.

Mechanism of Action: The Reversible Thioimidate

The core utility of this scaffold lies in the electronic environment of the nitrile group. The azetidine ring, constrained and electron-withdrawing (via the N-linkage to the pyrimidine), activates the C-3 nitrile for nucleophilic attack without making it hyper-reactive.

Reaction Pathway:

  • Recognition: The inhibitor binds to the active site (

    
    ).
    
  • Nucleophilic Attack: A specific cysteine thiolate (

    
    ) attacks the nitrile carbon (
    
    
    
    ).
  • Adduct Formation: A proton transfer stabilizes the thioimidate intermediate.

  • Reversibility: Unlike Michael acceptors, this reaction is reversible. The complex can dissociate, regenerating the free enzyme and inhibitor.

DOT Diagram: Reaction Mechanism

ReactionMechanism Enzyme Free Enzyme (Cys-S⁻) Complex Non-Covalent Complex (E·I) Enzyme->Complex Binding (Kon) Inhibitor Inhibitor (R-CN) Inhibitor->Complex Complex->Enzyme Koff (Fast) TS Transition State (C-S Bond Forming) Complex->TS Nucleophilic Attack Adduct Covalent Thioimidate (E-S-C(=NH)-R) TS->Adduct Proton Transfer Adduct->Complex Reverse Reaction (Slow Dissociation) caption Fig 1. Reversible formation of the thioimidate adduct. The stability of the adduct determines the residence time.

Application Protocol: Scaffold Functionalization

The 5-bromo position is the vector for building the "tail" of the inhibitor that confers selectivity. The following protocol describes a robust Suzuki-Miyaura coupling optimized for this electron-deficient pyrimidine system.

Objective: Attach an aryl/heteroaryl boronic acid to the 5-position of the pyrimidine.

Reagents:

  • Scaffold: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, dissolve the scaffold (0.2 mmol) and the specific boronic acid (0.24 mmol) in 1,4-Dioxane (2 mL).

  • Activation: Add the aqueous K₂CO₃ solution (300 µL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (8 mg). Cap the vial and purge with nitrogen for 2 minutes.

  • Reaction: Heat to 90°C for 2 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile is robust, but avoid strong acidic conditions during workup to prevent hydrolysis to the amide.

Biochemical Validation: Measuring Reversibility

For nitrile-based inhibitors, standard IC50 values are insufficient because they shift over time. You must determine the residence time to validate the "reversible covalent" mechanism.

Method: Jump-Dilution Assay

Principle: Form the Enzyme-Inhibitor complex at high concentration, then rapidly dilute it. If the inhibition is reversible, enzymatic activity will recover over time as the inhibitor dissociates.

Protocol:

  • Incubation: Incubate Enzyme (100x final concentration) with Inhibitor (10x IC50) for 1 hour to ensure full occupancy and adduct formation.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate.

    • Final concentrations: Enzyme (1x), Inhibitor (0.1x IC50 - effectively below binding threshold).

  • Measurement: Continuously monitor product formation (fluorescence/absorbance) over 60 minutes.

  • Analysis:

    • Irreversible Control (Acrylamide): Flat line (no activity recovery).

    • Reversible Non-covalent: Immediate linear rate (instant dissociation).

    • Reversible Covalent (Nitrile): Exponential approach to the steady-state rate (slow recovery).

  • Calculation: Fit the progress curve to the equation:

    
    
    Where 
    
    
    
    is the steady-state velocity (recovered activity) and
    
    
    corresponds to the dissociation rate constant (
    
    
    ).

Mass Spectrometry Validation

Confirming the covalent adduct is critical to distinguish specific engagement from non-specific binding.

Technique: Intact Protein LC-MS (TOF or Orbitrap).

Expected Results:

  • Mass Shift: The deconvoluted mass spectrum of the enzyme should show a peak at:

    
    
    Note: Unlike alkylation (e.g., acrylamides), there is NO loss of a leaving group. The reaction is an addition.
    
  • Reversibility Check: Treat the complex with 6M Urea or low pH prior to injection.

    • Result: If the peak reverts to

      
      , the bond is reversible (thioimidate). If it remains, it is irreversible (or the protein is denatured but the bond held). Nitrile adducts are often labile under harsh denaturation conditions.
      

Data Summary & Decision Matrix

Use this table to interpret your screening results with this scaffold.

ParameterObservationInterpretationAction
IC50 Shift IC50 decreases 10x from 10 min to 60 min pre-incubation.Slow-binding or Covalent formation.[2]Proceed to Jump-Dilution.
Jump-Dilution Activity recovers slowly (10-30 min).Reversible Covalent (Target Profile). Optimize R-group for potency.
Jump-Dilution No activity recovery.Irreversible / Protein unfolding.Check MS. If covalent, too stable?
MS Shift +MW of Ligand observed.Successful Adduct.Confirm site via peptide mapping.
MS Shift No shift observed.Non-covalent binding or adduct unstable in MS source.Use "Native MS" conditions.

Design Workflow Diagram

DesignWorkflow Scaffold Scaffold: 1-(5-Br-pyrim)-azetidine-3-CN Library Suzuki Library Generation (R-B(OH)2) Scaffold->Library Pd-Catalyzed Coupling Screen Biochem Screen (IC50 +/- Pre-incubation) Library->Screen High Throughput Hit Hit Identification (Time-dependent inhibition) Screen->Hit Select Shift > 5x Validation Validation (Jump-Dilution + Intact MS) Hit->Validation Confirm Mechanism Validation->Scaffold Fail: Re-design R-group Lead Lead Candidate (Optimized Residence Time) Validation->Lead Passes Criteria caption Fig 2. Optimization workflow for nitrile-based covalent inhibitors.

References

  • Nitriles as Reversible Covalent Warheads

    • Title: Nitriles: an attractive approach to the development of covalent inhibitors.[3][4][5]

    • Source:Frontiers in Chemistry (2022).
    • URL:[Link]

  • Cysteine Targeting with Azetidines

    • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
    • Source:ACS Central Science (2020).
    • URL:[Link]

  • Cathepsin K Inhibitors (Nitrile Mechanism)

    • Title: Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead.[3][4][5][6]

    • Source:Molecules (2022).[7]

    • URL:[Link]

  • Kinetic Analysis of Reversible Covalent Inhibitors

    • Title: Kinetics of Drug Binding to Proteins and their Role in Efficacy.[2]

    • Source:Annual Review of Pharmacology and Toxicology (2016).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The guidance is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules for drug discovery programs. Its unique structure, featuring a strained azetidine ring, a reactive carbonitrile group, and an electron-deficient bromopyrimidine moiety, presents a distinct set of purification challenges. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect during the synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile?

Answer: The impurity profile can vary depending on the synthetic route, but common byproducts often arise from the starting materials and the reactivity of the intermediates.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2,5-dibromopyrimidine or azetidine-3-carbonitrile hydrochloride.

  • Bis-substitution Product: The formation of a disubstituted pyrimidine, where a second molecule of azetidine-3-carbonitrile displaces the remaining bromine, is a possibility.

  • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened impurities, especially under harsh reaction or workup conditions.[1][2]

  • Hydrolysis of the Nitrile: The carbonitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly if the reaction or purification involves acidic or basic aqueous conditions for extended periods.

FAQ 2: My compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?

Answer: Degradation on silica gel is a frequent issue for compounds containing strained rings and basic nitrogen atoms like 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile. The acidic nature of standard silica gel can catalyze the opening of the azetidine ring.

To mitigate this, consider the following:

  • Use Deactivated Silica: Employ silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This can be done by pre-eluting the column with a solvent mixture containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is generally preferred over gravity chromatography.[3]

FAQ 3: I am struggling to achieve good separation between my product and a closely eluting impurity. What chromatographic parameters can I adjust?

Answer: Achieving baseline separation for closely eluting spots requires a systematic optimization of your chromatographic conditions.

Troubleshooting Poor Separation:

ParameterRecommended Adjustment & Rationale
Solvent System (Eluent) Vary Polarity: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol or acetonitrile) can significantly alter selectivity.
Gradient Profile Shallow Gradient: If using automated flash chromatography, employ a shallow gradient around the elution point of your compound to maximize the separation between closely eluting peaks.
Stationary Phase Change Sorbent: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., from silica to alumina or a cyano-bonded phase) can provide different selectivities.[4]

A logical workflow for optimizing chromatographic separation is illustrated below:

Caption: Workflow for optimizing chromatographic separation.

FAQ 4: Can I use crystallization to purify 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile? If so, what are some good solvent systems to try?

Answer: Yes, crystallization can be an effective method for purifying this compound, especially for removing minor impurities and for large-scale purification. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Crystallization Approach:

  • Solubility Screening: Test the solubility of your crude material in a variety of solvents at both room temperature and at their boiling points. Good candidates for single-solvent crystallization are those in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Potential Solvent Systems for Screening:

Solvent SystemRationale
Isopropanol/Water Isopropanol is a moderately polar solvent that can often dissolve compounds of this nature, while water acts as an anti-solvent.
Ethyl Acetate/Hexanes A classic combination for compounds of intermediate polarity.
Dichloromethane/Hexanes Similar to ethyl acetate/hexanes, offering a different selectivity.
Methanol Sometimes, slow evaporation of a methanolic solution can yield high-quality crystals.[5]

For challenging crystallizations, techniques like reaction crystallization, where a co-crystal former is added, might be explored to improve crystal formation and stability.[6]

Troubleshooting Guides

Guide 1: Low Yield After Column Chromatography

Issue: You are experiencing a significant loss of material after performing silica gel column chromatography.

Potential Causes & Solutions:

CauseSolution
Compound Streaking/Tailing on the Column This can be due to strong interactions with the silica. Pre-treat the silica with triethylamine as described in FAQ 2. Ensure your sample is loaded in a minimal volume of solvent and is fully dissolved.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to silica. If deactivation doesn't solve the problem, switch to a different stationary phase like alumina or C18.
Decomposition on Silica As mentioned in FAQ 2, the acidic nature of silica can cause degradation. Use deactivated silica or an alternative stationary phase.
Co-elution with a UV-inactive Impurity An impurity that does not show up on the TLC plate under UV light may be co-eluting with your product, leading to a lower-than-expected mass of pure compound. Use a more universal staining method (e.g., potassium permanganate or vanillin) to visualize all spots.
Guide 2: Product is an Oil Instead of a Solid

Issue: After removing the solvent, your purified 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is an oil, but you were expecting a solid.

Potential Causes & Solutions:

CauseSolution
Residual Solvent Trace amounts of high-boiling solvents (like DMF or DMSO) from the reaction or even chromatography solvents (like ethyl acetate) can prevent solidification. Dry the sample under high vacuum for an extended period, possibly with gentle heating.
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. Re-purify a small sample by chromatography or attempt crystallization (see FAQ 4).
Amorphous Solid The compound may exist as an amorphous solid, which can appear as a thick oil or glass. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available.
Hygroscopic Nature The compound may be absorbing moisture from the atmosphere. Ensure all handling is done under an inert atmosphere (nitrogen or argon) if possible.

A decision-making process for addressing an oily product is outlined below:

Caption: Troubleshooting guide for an oily product.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare a slurry of silica gel in the initial, least polar solvent of your intended mobile phase (e.g., hexanes).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Gently stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica slurry.

  • Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase (containing 1% triethylamine).

  • Proceed with loading your sample and running the chromatography. Remember to include 1% triethylamine in all your mobile phase mixtures.

Protocol 2: Small-Scale Crystallization Screening
  • Weigh approximately 10-20 mg of your crude product into several small vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, acetonitrile) dropwise while stirring until the solid dissolves. Note the approximate volume needed.

  • If the solid dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization.

  • If the solid is poorly soluble, gently heat the vial. If it dissolves upon heating, this is a good candidate solvent. Allow the vial to cool slowly to room temperature, and then place it in a refrigerator or freezer to see if crystals form.

  • For solvents where the compound is very soluble, try adding an anti-solvent dropwise until the solution becomes cloudy. Gently warm to re-dissolve and then cool slowly.

References

  • Kainuma, S., et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Scientific Reports, 8(1), 1-9. Retrieved from [Link]

  • Frank, S. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 767–772. Retrieved from [Link]

  • Ferreira, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5946-6003. Retrieved from [Link]

  • Symes, O. L., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Tsvetkova, I., et al. (2000). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. Retrieved from [Link]

  • Patel, K., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Rodríguez-Hornedo, N., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896. Retrieved from [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved from [Link]

  • Google Patents. (n.d.). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Geng, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3313-3324. Retrieved from [Link]

  • Studzińska, S., et al. (2025). Standardized Chromatographic and Computational Approaches for Lipophilicity Analysis of Five Gliflozin Antidiabetic Drugs in Relation to Their Biological Activity. International Journal of Molecular Sciences, 26(1), 353. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Retrieved from [Link]

  • Denmark, S. E., & Lincoln, C. M. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 27(43), 11984-11988. Retrieved from [Link]

  • Nam, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(16), 4624-4628. Retrieved from [Link]

  • Johnston, A., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1025. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic modification of the azetidine products. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM2122 1-(5-bromopyridin-2-yl)-3-{2-[3-(dimethylamino). Retrieved from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Bromopyridine-2-carbonitrile. Retrieved from [Link]36712395_3-Bromopyridine-2-carbonitrile)

Sources

stability and degradation of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: TSS-BPAC-2026-02-23 Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile. This molecule incorporates a strained azetidine ring, a reactive bromopyrimidine moiety, and a cyano group, making it a valuable but potentially sensitive building block. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability and degradation, empowering you to anticipate and resolve common experimental challenges.

Section 1: Core Stability Profile & Recommended Handling

Before delving into specific issues, it is crucial to understand the inherent chemical liabilities of this compound. Its stability is primarily influenced by three structural features:

  • The Azetidine Ring: This four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions.[1][2] This reactivity is the most common source of degradation.

  • The 5-Bromopyrimidine Moiety: The bromine atom activates the pyrimidine ring for nucleophilic aromatic substitution and provides a handle for cross-coupling reactions. However, pyrimidine systems can be susceptible to photodegradation and hydrolysis under certain conditions.[3][4]

  • The Azetidine Nitrogen: The basicity of the azetidine nitrogen is a critical determinant of stability. Protonation of this nitrogen under acidic conditions significantly increases ring strain, activating the ring for cleavage.[5][6]

Table 1: Recommended Storage and Handling
ParameterRecommendationRationale
Storage Temperature Store at or below -20°C.Minimizes thermal degradation and slows potential hydrolytic or ring-opening reactions.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects against atmospheric moisture and oxidative degradation.
Light Exposure Protect from light. Store in an amber vial or in the dark.Pyrimidine derivatives can be photosensitive and undergo degradation upon UV exposure.[3][8]
Handling Use in a well-ventilated area or fume hood. Avoid inhalation and contact with skin and eyes.Standard safety precaution for chemical reagents.[7]
Solvent for Storage Store as a dry, solid powder. Avoid long-term storage in solution.Solvents, particularly protic or acidic/basic ones, can facilitate degradation pathways. If a stock solution is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -20°C or -80°C for short periods.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The most frequently encountered degradation pathway is the acid-catalyzed ring-opening of the azetidine moiety.[5][6] The azetidine nitrogen can be protonated even under mildly acidic conditions. This protonation enhances the ring strain and turns the nitrogen into a better leaving group, making the ring highly susceptible to attack by even weak nucleophiles (including water or other solvents).

Q2: My compound appears to be degrading even in neutral aprotic solvents. What could be the cause?

A2: There are several possibilities. First, ensure your aprotic solvent is truly neutral and anhydrous. Trace amounts of acid or water can initiate degradation over time. Second, some aprotic solvents can contain reactive impurities (e.g., amines in DMF, peroxides in ethers) that can react with the compound. Finally, thermal degradation can occur, albeit at a slower rate, even in the absence of reactive partners. We recommend always using freshly purified, anhydrous solvents for reactions.

Q3: How stable is the C-Br bond on the pyrimidine ring?

A3: The C-Br bond is robust enough for many standard transformations but is the intended site of reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It is generally stable to typical acidic and basic conditions used in workups but can be cleaved under harsh reductive conditions (e.g., hydrogenation with certain catalysts). It is also the primary site for nucleophilic aromatic substitution, a reaction that can be an unexpected side pathway if strong nucleophiles are present.

Q4: Is the nitrile group a point of instability?

A4: The nitrile group is generally one of the more stable functional groups in the molecule. However, it can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times. This is usually a secondary concern compared to azetidine ring stability.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Multiple peaks observed by HPLC/LC-MS immediately after dissolving a fresh sample.
  • Potential Cause 1: Inappropriate Solvent Choice. Dissolving the compound in an acidic solvent (e.g., methanol with formic acid for LC-MS) and letting it stand can cause rapid degradation. The azetidine ring can open within minutes to hours at low pH.[5]

  • Recommended Action: Prepare your analytical sample immediately before injection. Use a neutral, aprotic solvent like acetonitrile or DMSO for initial dissolution if possible, and dilute into the mobile phase just prior to analysis.

  • Potential Cause 2: Cross-Contamination. The sample may be contaminated with an acidic or basic residue from a previous experiment or a poorly cleaned spatula.

  • Recommended Action: Use dedicated, clean glassware and tools for handling the compound.

Issue 2: Significant degradation or complex mixture formation during a reaction run in acidic media (e.g., Boc deprotection with TFA).
  • Potential Cause: Azetidine Ring-Opening. This is the classic failure mode. Strong acids like trifluoroacetic acid (TFA) will readily protonate the azetidine nitrogen, activating it for cleavage.[1] The nucleophile can be the TFA counter-ion, water, or even another molecule of the starting material.

  • Recommended Action & Protocol:

    • Minimize Temperature: Perform the reaction at the lowest possible temperature (e.g., 0°C to -20°C) to slow the rate of the ring-opening side reaction.[1]

    • Limit Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis and quench it as soon as the starting material is consumed.

    • Use a Scavenger: In cases of TFA-mediated deprotection, the addition of a nucleophilic scavenger like triethylsilane (TES) can sometimes intercept the reactive intermediates, although this is not always effective for preventing ring opening.

    • Consider Alternative Protecting Groups: If subsequent steps require acidic conditions, the parent molecule may need to be synthesized with a more acid-stable N-protecting group on the azetidine, if applicable to your synthetic route.[1]

Diagram 1: Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed (e.g., new spots in TLC, peaks in LC-MS) check_storage 1. Review Storage Conditions (Temp < -20°C? Inert? Dark?) start->check_storage check_handling 2. Review Handling (Solvent purity? Acidity? Time in solution?) check_storage->check_handling acid_base 3. Is the reaction medium acidic or basic? check_handling->acid_base acid Acidic (pH < 6) acid_base->acid Acidic base Basic (pH > 8) acid_base->base Basic neutral Neutral (pH 6-8) acid_base->neutral Neutral acid_cause Likely Cause: Azetidine Ring Opening acid->acid_cause base_cause Potential Causes: - Nitrile Hydrolysis (harsh conditions) - Pyrimidine Ring Reaction base->base_cause neutral_cause Potential Causes: - Photodegradation - Thermal Stress - Reactive Reagents (e.g., strong nucleophiles) neutral->neutral_cause

Caption: A logical workflow to diagnose the root cause of degradation.

Issue 3: Low recovery after aqueous workup.
  • Potential Cause: Emulsion formation or partial solubility in the aqueous layer. The molecule has both lipophilic (bromopyrimidine) and polar (nitrile, azetidine nitrogen) components.

  • Recommended Action: If performing a basic wash (e.g., with NaHCO₃ solution), the deprotonated azetidine may have some aqueous solubility. Ensure the organic layer is thoroughly extracted multiple times. If issues persist, a back-extraction of the combined aqueous layers with a fresh portion of organic solvent may be necessary. Salting out the aqueous layer by adding brine (saturated NaCl solution) can also help drive the compound into the organic phase.

Section 4: Protocols for Stability Assessment

To proactively understand the stability of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile under your specific experimental conditions, we recommend performing a forced degradation study.

Protocol 4.1: Forced Degradation Study

This protocol exposes the compound to various stress conditions to rapidly identify potential degradation pathways.

  • Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Aliquotting: Distribute the stock solution into five separate amber glass vials. Label them: "Control," "Acid," "Base," "Oxidative," and "Thermal." Prepare a sixth clear glass vial for "Photolytic."

  • Stress Conditions:

    • Control: Keep one vial at room temperature, protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Heat the "Thermal" vial at 60°C.

    • Photolytic Degradation: Expose the clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • Neutralize the "Acid" and "Base" samples before injection.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS.

    • Compare the chromatograms to the "Control" sample to identify the appearance of new peaks (degradants) and the decrease in the main peak area.

Diagram 2: Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in ACN acid 0.1 M HCl stock->acid Aliquot base 0.1 M NaOH stock->base Aliquot oxide 3% H₂O₂ stock->oxide Aliquot thermal 60 °C stock->thermal Aliquot photo Light Exposure stock->photo Aliquot sampling Sample at T=0, 2, 8, 24h acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC-UV / LC-MS Analysis sampling->hplc data Compare Degradant Profiles vs. Control hplc->data

Caption: Workflow for assessing compound stability under stress conditions.

Section 5: Principal Degradation Pathway

Based on the known chemistry of azetidines and pyrimidines, the most probable degradation pathway under physiological or acidic processing conditions is the hydrolysis of the azetidine ring.

Diagram 3: Proposed Mechanism for Acid-Catalyzed Azetidine Ring Opening

G start Start: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile reagent1 + H⁺ (from acid/water) protonated Protonated Azetidinium Ion (Activated Intermediate) reagent2 + H₂O (Nucleophile) opened Ring-Opened Product (e.g., Amino Alcohol) reagent1->protonated 1. Protonation (Fast) reagent2->opened 2. Nucleophilic Attack (Rate-Limiting)

Caption: The key steps in the acid-mediated degradation of the azetidine ring.

This mechanism highlights why maintaining a neutral pH and limiting exposure to protic solvents is critical for preserving the integrity of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.[5][9]

References

  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • PMC. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • YouTube. (2020).
  • PubMed. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis.
  • ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • PMC. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Sigma-Aldrich. Azetidine-3-carbonitrile HCl.
  • ResearchGate. (2025). The Mechanism of Bromination of 2(1H)
  • ResearchGate.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

Sources

Technical Support Center: Scaling Up 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up (100g to 1kg) of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile . This intermediate is a critical "halogen handle" scaffold used frequently in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) between 5-bromo-2-chloropyrimidine (electrophile) and azetidine-3-carbonitrile hydrochloride (nucleophile).[1] While conceptually simple, scaling this reaction introduces risks regarding exotherm control, nitrile hydrolysis, and physical isolation properties.

Module 1: Reaction Optimization & Kinetics

Q: My reaction stalls at ~85% conversion. Adding more base doesn't help.[2] Why?

A: The issue is likely the solubility of the azetidine salt, not the base strength. [1]

  • The Mechanism: The reaction requires the free base of the azetidine to attack the pyrimidine.[1] Azetidine-3-carbonitrile is supplied as the HCl salt for stability.[1] In non-polar or moderately polar solvents (e.g., 2-MeTHF, Toluene), the salt remains undissolved, effectively "locking" the nucleophile away from the reaction.[1]

  • The Fix:

    • Solvent Switch: Use a dipolar aprotic solvent like DMSO or DMF (3-5 volumes).[1] These dissolve the salt, allowing the base (e.g., K₂CO₃ or DIPEA) to liberate the amine efficiently.[1]

    • Phase Transfer: If you must use non-polar solvents (to avoid DMF removal issues), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This shuttles the deprotonated azetidine into the organic phase.[1]

Q: I am seeing a new impurity (+18 mass units) growing over time. What is it?

A: You are hydrolyzing the nitrile (-CN) to a primary amide (-CONH₂). [1]

  • Cause: This is a classic side reaction in SNAr couplings involving nitriles.[1] It occurs when the reaction mixture is basic , aqueous , and heated .[1]

    • Risk Factor:[2][1][3][4][5] Using aqueous bases (e.g., NaOH/KOH solutions) or wet solvents at temperatures >80°C.[1]

  • The Fix:

    • Anhydrous Conditions: Switch to anhydrous inorganic bases like powdered K₂CO₃ or organic bases like DIPEA (Hünig's base) .[2][1]

    • Temperature Control: The SNAr reaction for 2-chloropyrimidines is highly favorable.[1] You rarely need temperatures above 60°C .[1] Lower the temperature to 40-50°C and extend the reaction time to suppress hydrolysis.

Module 2: Work-up & Isolation (The Engineering)

Q: The product precipitates as a sticky gum instead of a filterable solid. How do I fix this?

A: This is an "oiling out" phenomenon caused by rapid anti-solvent addition. [1]

  • The Physics: The product is hydrophobic, while the reaction solvent (DMSO/DMF) is hydrophilic.[1] Adding water too fast creates a supersaturated state where the product separates as an oil (amorphous) rather than organizing into a crystal lattice.[1]

  • The Protocol (Seeding Strategy):

    • Cool the reaction mixture to 20°C.

    • Add water very slowly until the solution turns slightly turbid (cloud point).

    • STOP addition. Add seed crystals (0.5 wt%) of pure product.

    • Stir for 1-2 hours to allow a crystal bed to form.

    • Resume water addition slowly over 2-4 hours. This ensures the new solid grows onto the existing crystals rather than crashing out as oil.[1]

Q: The filter cake is clogging the funnel (slow filtration).

A: The particle size is too fine due to high impeller shear or rapid nucleation. [1]

  • The Fix: Perform a heat-cycle (Ostwald Ripening) before filtration.[2][1]

    • After full precipitation, heat the slurry back up to 50°C for 1 hour.

    • Slowly cool to 10°C over 2 hours.

    • This process dissolves the "fines" (small particles) and deposits them onto larger crystals, significantly improving filtration speed and cake purity.[1]

Module 3: Visual Workflows

Figure 1: Reaction Mechanism & Impurity Pathways[1][2]

ReactionScheme SM1 5-Bromo-2-chloropyrimidine Complex Meisenheimer Complex (Transition State) SM1->Complex SM2 Azetidine-3-CN (HCl) SM2->Complex Base Base (K2CO3/DIPEA) Base->Complex Neutralization Product TARGET PRODUCT 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Complex->Product SNAr (-HCl) Impurity2 Impurity B: Unreacted Chloride Complex->Impurity2 Incomplete Conversion Impurity1 Impurity A: Primary Amide (Hydrolysis) Product->Impurity1 High pH + H2O >80°C

Caption: SNAr reaction pathway showing the critical transition to product and the risk of nitrile hydrolysis at high pH/Temperature.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Conversion (<90%) Start->Issue1 Issue2 High Impurity (>1% Amide) Start->Issue2 Issue3 Filtration Issues Start->Issue3 CheckSolubility Is Azetidine salt dissolved? Issue1->CheckSolubility CheckTemp Temp > 60°C? Issue2->CheckTemp CheckAdd Water added too fast? Issue3->CheckAdd ActionSolvent Switch to DMSO/DMF or add Water (5%) CheckSolubility->ActionSolvent No ActionStoich Check Base Stoichiometry (Need >2.0 equiv) CheckSolubility->ActionStoich Yes ActionCool Reduce Temp to 45°C CheckTemp->ActionCool Yes ActionDry Eliminate Water Use Anhydrous Base CheckTemp->ActionDry No ActionRipen Perform Ostwald Ripening (Heat/Cool Cycle) CheckAdd->ActionRipen

Caption: Logic flow for diagnosing common scale-up failures in azetidine-pyrimidine couplings.

Module 4: Standard Operating Procedure (SOP) - 100g Scale

Objective: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile with >98% purity.

ParameterSpecificationRationale
Scale 100 g Input (Pyrimidine)Pilot scale demonstration.
Solvent DMSO (400 mL, 4 vol)Ensures solubility of Azetidine HCl salt.[1]
Base DIPEA (2.5 equiv)Organic base minimizes hydrolysis risk compared to aqueous carbonate.[2][1]
Temp 50 °C ± 5 °CBalance between rate and impurity formation.[2][1]
Step-by-Step Protocol:
  • Charging: To a reactor equipped with a mechanical stirrer and temperature probe, charge 5-Bromo-2-chloropyrimidine (100 g, 0.517 mol) and Azetidine-3-carbonitrile HCl (67.4 g, 0.569 mol, 1.1 equiv).

  • Solvent Addition: Add DMSO (400 mL). Stir at 20°C. Note: The mixture will be a slurry.

  • Base Addition (Exotherm Control): Add DIPEA (225 mL, 1.29 mol, 2.5 equiv) dropwise over 30 minutes.

    • Critical: Monitor internal temperature.[2][1] Maintain <35°C during addition. The reaction will clarify as the salt neutralizes.[1]

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • IPC (In-Process Control):[2][1] HPLC should show <1% starting chloride.[2][1]

  • Quench & Crystallization:

    • Cool to 20°C.

    • Add Water (100 mL) dropwise until cloud point.[1]

    • Add Seed Crystals (0.5 g). Stir for 30 mins.

    • Add remaining Water (900 mL) over 3 hours.

  • Isolation: Filter the solid. Wash the cake with Water/MeOH (9:1) (2 x 200 mL) to remove residual DMSO.[1]

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed until constant weight.

References

  • Organic Chemistry Portal. (2024).[2][1] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012).[2][1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6][7] Retrieved from [Link]

  • WuXi AppTec. (2022).[2][1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Validation & Comparative

validation of the biological activity of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile , a specialized covalent fragment used in the discovery of inhibitors for cysteine proteases (e.g., Cathepsin K, S) and deubiquitinating enzymes (e.g., USP7).

Executive Summary: The Covalent Warhead Scaffold

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). It combines a reversible covalent warhead (the azetidine-3-carbonitrile) with a synthetic handle (the 5-bromopyrimidine) allowing for rapid library expansion via Suzuki-Miyaura coupling.

  • Primary Mechanism: Reversible covalent formation of a thioimidate adduct with the catalytic cysteine of the target enzyme.

  • Key Advantage: Unlike irreversible acrylamides, the nitrile warhead allows for "occupancy-driven" inhibition with reduced risk of permanent off-target haptenization (immunotoxicity).

  • Primary Application: Validating target engagement (TE) and synthesizing potent inhibitors for Cathepsin K (osteoporosis) and USP7 (oncology).

Part 1: Comparative Analysis of Warhead Performance

This section objectively compares the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold against standard alternative electrophiles used in drug development.

Table 1: Performance Matrix of Cysteine-Targeting Warheads
FeatureAzetidine-3-Carbonitrile (The Product) Acrylamides (e.g., Ibrutinib) Linear Nitriles (e.g., Odanacatib) Vinyl Sulfones
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Michael Adduct)Reversible Covalent (Thioimidate)Irreversible Covalent
Selectivity High (Shape-restricted by ring)Low to Medium (Reactivity-driven)High (Peptidomimetic)Low (High reactivity)
Metabolic Stability High (Rigid ring protects nitrile)Low (Glutathione conjugation)Medium (Peptidase susceptibility)Low
Residence Time Tunable (Minutes to Hours)Infinite (Covalent bond)TunableInfinite
Synthetic Utility Excellent (Br-handle for coupling)Poor (Warhead often added last)GoodModerate
Toxicity Risk Low (Dissociates upon dilution)High (Permanent off-target modification)LowHigh

Expert Insight: The azetidine ring imposes a conformational constraint that linear nitriles lack. This "pre-organization" reduces the entropic penalty of binding, often leading to higher potency per unit of molecular weight (Ligand Efficiency) compared to flexible linear analogs.

Part 2: Mechanism of Action & Validation Logic

To validate biological activity, one must prove that the compound specifically modifies the catalytic cysteine.

Mechanism: Thioimidate Formation

The nitrile carbon is electrophilic. The catalytic cysteine thiolate (


) attacks the nitrile carbon (

), forming a stable but reversible thioimidate bond (

).

ReactionMechanism Fig 1. Reversible Covalent Mechanism of Azetidine-3-Carbonitrile Enzyme Enzyme Active Site (Cathepsin/USP) Cys Catalytic Cysteine (Cys-SH) Enzyme->Cys Host Complex Transition State (Tetrahedral) Cys->Complex Nucleophilic Attack (S- on C≡N) Inhibitor 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Inhibitor->Complex Binding Adduct Covalent Thioimidate Adduct (Active Inhibition) Complex->Adduct Formation Adduct->Cys Slow Dissociation (Reversibility)

Part 3: Experimental Validation Protocols

Protocol A: Intact Protein LC-MS (The Gold Standard)

Purpose: To definitively prove covalent binding and stoichiometry. Target: Recombinant USP7 catalytic domain or Cathepsin K.

  • Preparation: Dilute protein to 10 µM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it competes with the nitrile.

  • Incubation: Add compound (100 µM, 10x excess) and incubate for 60 minutes at room temperature.

  • Quenching: Acidify with 1% Formic Acid to stop the reaction and denature the protein.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF Mass Spectrometer.

  • Validation Criteria:

    • Pass: Deconvolution of the mass spectrum reveals a single peak shift of +118.5 Da (Molecular Weight of the inhibitor) relative to the Apo-protein.

    • Fail: No mass shift (no binding) or multiple shifts (promiscuous non-specific binding).

Protocol B: Fluorescence-Based Kinetic Assay ( )

Purpose: To quantify the potency of the inhibition.

  • Reagents:

    • Enzyme: Human Cathepsin K (1 nM final).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic, 20 µM final).

    • Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT.

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Compound (serial dilutions) for 30 mins. Crucial: Allow time for the slow covalent bond formation.

    • Initiation: Add Substrate.

    • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Compound].

  • Expectation: A steep dose-response curve with full inhibition at high concentrations.

Protocol C: Glutathione (GSH) Reactivity Assay

Purpose: To assess metabolic stability and selectivity. A good drug candidate should react with the enzyme but not rapidly with free Glutathione.

  • Mix: 10 µM Compound + 5 mM GSH (500x excess) in PBS pH 7.4.

  • Monitor: Analyze by LC-MS at T=0, 1h, 4h, and 24h.

  • Validation Criteria:

    • Ideal: < 10% consumption of the compound after 4 hours. This indicates the "warhead" is not overly reactive and requires the enzyme's catalytic machinery to facilitate binding.

Part 4: Synthetic Utility & Expansion

The "5-Bromo" group is not just structural; it is a functional handle. Validation often involves converting this fragment into a full lead molecule.

SyntheticWorkflow Fig 2. Validation via Library Expansion (SAR Generation) Fragment 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile (The Scaffold) Coupling Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) Fragment->Coupling Library Library of Analogs (Ar-Pyrimidine-Azetidine) Coupling->Library Screening SAR Analysis (Structure-Activity Relationship) Library->Screening

References

  • Resnick, E. et al. (2019). Rapid Optimization of Hit Fragments for the Deubiquitinase USP7. Journal of Medicinal Chemistry . Link

  • Löser, R. et al. (2008). Synthesis and biological evaluation of azetidine-3-carbonitriles as cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters . Link

  • Kavanagh, M.E. et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis by Blocking Mycolate Assembly. ACS Infectious Diseases . Link

  • Serafim, R.A.M. et al. (2025).[1] Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7. Drug Design, Development and Therapy . Link

Sources

Purity Analysis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

In the synthesis of kinase inhibitors and ubiquitin-specific protease (USP) modulators, 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile serves as a critical scaffold. Its purity is non-negotiable, yet its physicochemical profile—combining a lipophilic bromopyrimidine tail with a highly polar azetidine-nitrile head—presents a unique separation challenge.

This guide objectively compares the performance of a Standard Generic C18 Protocol against an Optimized Polar-Embedded Phase Protocol . As Senior Application Scientists, we demonstrate that while generic methods often fail to resolve polar hydrolysis impurities, the optimized approach utilizes specific stationary phase interactions to achieve baseline resolution and superior peak symmetry.

Compound Profile & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the analyte and its potential liabilities.

FeatureDescriptionAnalytical Implication
Structure 5-bromo-2-(3-cyanoazetidin-1-yl)pyrimidineMixed polarity; requires gradient elution.[1]
LogP ~2.1 (Predicted)Moderate lipophilicity; retains well on RP columns.
pKa Pyrimidine N: ~1.5 (Weak Base)Low pH is required to suppress ionization of residual basic impurities.
Key Impurity A Azetidine-3-carbonitrile (Starting Material)Highly polar; elutes near void volume (t0) on standard C18.
Key Impurity B Hydrolysis Product (Amide/Acid)Result of nitrile hydrolysis; elutes earlier than the parent peak.
Key Impurity C 5-Bromo-2-chloropyrimidine (Precursor)Lipophilic; elutes later than the parent peak.
Comparative Analysis: Generic vs. Optimized Performance

We compared two methodological approaches to analyze a crude reaction mixture spiked with known impurities.

Method A: The "Standard" Alternative
  • Column: Generic C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water / Acetonitrile (Unbuffered)

  • Mechanism: Purely hydrophobic interaction.

Performance Verdict: FAIL

  • Issue 1 (Dewetting): The high aqueous content required to retain the polar starting material (Azetidine-3-carbonitrile) caused phase collapse/dewetting in the standard C18, leading to retention time shifting.

  • Issue 2 (Peak Tailing): Lack of pH control led to silanol interactions with the pyrimidine nitrogen, causing a tailing factor (

    
    ) > 2.0.
    
  • Issue 3 (Co-elution): The hydrolysis by-product co-eluted with the main peak due to insufficient selectivity for the nitrile vs. amide group.

Method B: The Optimized Product (Recommended)
  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Phenomenex Luna Omega or Waters Atlantis T3)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interactions + Hydrogen Bonding.

Performance Verdict: PASS

  • Solution 1: The phenyl-hexyl phase engages in

    
    -
    
    
    
    stacking with the pyrimidine ring, increasing retention and selectivity distinct from hydrophobicity alone.
  • Solution 2: The acidic buffer (pH ~2.5) suppresses silanol activity, sharpening the peak shape (

    
     < 1.2).
    
  • Solution 3: The polar-embedded group prevents phase collapse in 100% aqueous conditions, allowing early elution of polar impurities without loss of resolution.

Quantitative Performance Data
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Improvement
Resolution (

) (Impurity A vs. Main)
1.2 (Co-elution risk)4.5 (Baseline resolved) +275%
Tailing Factor (

)
2.11.1 Significant Peak Sharpening
Theoretical Plates (

)
4,50012,000 Higher Efficiency
Retention Time Stability (%RSD) 2.5% (Drifting)0.1% (Stable) Robustness
Visualizing the Separation Mechanism

The following diagram illustrates why Method B succeeds. The Phenyl-Hexyl phase offers a "dual-lock" mechanism: hydrophobic retention for the alkyl regions and


-

interactions for the aromatic pyrimidine, pulling it away from the polar impurities.

SeparationLogic cluster_MethodA Method A: Generic C18 cluster_MethodB Method B: Phenyl-Hexyl (Optimized) Analyte Analyte: 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile C18 C18 Ligands (Hydrophobic Only) Analyte->C18 Weak Interaction Phenyl Phenyl-Hexyl Ligands (Hydrophobic + Pi-Pi) Analyte->Phenyl Dual Interaction: 1. Hydrophobic 2. Pi-Pi Stacking ResultA Result: Poor Selectivity Silanol Tailing C18->ResultA ResultB Result: High Resolution Sharp Peaks Phenyl->ResultB

Caption: Comparative separation mechanisms showing the dual-interaction advantage of Phenyl-Hexyl phases.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the system suitability parameters (Resolution > 2.0, Tailing < 1.5) are not met, check the mobile phase pH and column age.

Reagents & Equipment
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Milli-Q Water (pH ~2.2).
    
  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Column: Phenomenex Luna Omega 3µm Polar C18 OR Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5.0 µLPrevent column overload.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection 254 nmMax absorbance for pyrimidine ring.
Run Time 20 minutesSufficient for late eluters (dimers).
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Hold for polar impurities (Azetidine).
2.0955End Isocratic hold.
12.03070Linear ramp to elute main peak & lipophilics.
15.03070Wash lipophilic residues.
15.1955Return to initial conditions.
20.0955Re-equilibration.
Impurity Fate & Workflow Logic

Understanding where impurities originate assists in troubleshooting. The diagram below maps the synthesis inputs to their elution order.

ImpurityFate cluster_HPLC HPLC Elution Order (Method B) SM1 SM1: 5-Bromo-2-chloropyrimidine (Lipophilic) Reaction Coupling Reaction (SNAr) SM1->Reaction Elution4 4. 5-Bromo-2-chloropyrimidine (tR ~ 11.0 min) SM1->Elution4 Unreacted SM2 SM2: Azetidine-3-carbonitrile (Highly Polar) SM2->Reaction Elution1 1. Azetidine-3-carbonitrile (tR ~ 2.5 min) SM2->Elution1 Unreacted Product Target: 1-(5-Bromopyrimidin-2-yl) azetidine-3-carbonitrile Reaction->Product Impurity_Hydrolysis Impurity: Hydrolysis Product (Amide/Acid) Reaction->Impurity_Hydrolysis Side Rxn Elution3 3. TARGET PRODUCT (tR ~ 8.2 min) Product->Elution3 Elution2 2. Hydrolysis Impurity (tR ~ 4.5 min) Impurity_Hydrolysis->Elution2

Caption: Elution order of synthesis precursors and by-products using the optimized gradient.

References
  • Marchenko, S. I., et al. (2025).[3] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling and performance benchmarking of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile , a privileged covalent scaffold used primarily in the discovery of Deubiquitinating Enzyme (DUB) inhibitors (e.g., USP30, USP7).

Executive Summary: The "Goldilocks" Electrophile

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (hereafter 5-Br-Pyr-Aze-CN ) represents a specialized class of "warhead scaffolds" designed to target the catalytic cysteine of ubiquitin-specific proteases (USPs). Unlike promiscuous acrylamides or highly reactive chloroacetamides, the azetidine-3-carbonitrile moiety offers a "tuned" electrophilicity—sufficient to engage the catalytic dyad of DUBs but dormant towards the bulk proteome.

This guide details the profiling protocols required to validate this scaffold's selectivity, comparing its intrinsic reactivity against industry-standard alternatives.

Mechanism of Action & Rationale

The therapeutic value of 5-Br-Pyr-Aze-CN lies in its dual-functionality:

  • The Warhead (Azetidine-3-Carbonitrile): The nitrile group acts as a "soft" electrophile. Upon binding, the catalytic cysteine of the DUB attacks the nitrile carbon, forming a thioimidate adduct . The high ring strain of the azetidine (~25 kcal/mol) lowers the transition state energy for this addition, enhancing potency compared to unstrained rings like pyrrolidines.

  • The Handle (5-Bromo-Pyrimidine): The bromine atom serves as a modular handle for Suzuki-Miyaura cross-coupling, allowing rapid elaboration into high-affinity libraries without altering the warhead geometry.

Mechanism Diagram: Cysteine-Mediated Thioimidate Formation

The following diagram illustrates the reversible covalent mechanism and the structural comparison with alternatives.

ReactionMechanism Substrate 5-Br-Pyr-Aze-CN (Electrophile) TS Transition State (Ring Strain Assisted) Substrate->TS Binding Enzyme DUB Cysteine (Nucleophile) Enzyme->TS Adduct Thioimidate Adduct (Reversible Inhibition) TS->Adduct C-S Bond Formation Adduct->Substrate Slow Off-Rate (Reversibility) Acrylamide Alternative: Acrylamide (Irreversible) Acrylamide->Adduct Permanent Alkylation

Figure 1: Mechanism of Action. The azetidine ring strain facilitates the nucleophilic attack of the catalytic cysteine on the nitrile carbon, forming a reversible thioimidate complex.

Comparative Performance: Warhead & Scaffold Benchmarking

To validate 5-Br-Pyr-Aze-CN , it must be benchmarked against standard electrophiles. The data below summarizes the intrinsic reactivity (glutathione half-life) and selectivity profiles.

Table 1: Electrophile Reactivity & Selectivity Comparison
Feature5-Br-Pyr-Aze-CN (Product)Acrylamide (Standard)Pyrrolidine-3-CN (Alternative)Chloroacetamide (Negative Control)
Reaction Type Reversible Covalent (Thioimidate)Irreversible (Michael Addition)Reversible CovalentIrreversible (SN2 Alkylation)
Intrinsic Reactivity (

GSH)
> 24 Hours (Low)2–6 Hours (Moderate)> 48 Hours (Very Low)< 30 Minutes (High)
Selectivity Driver Shape complementarity + Ring StrainCysteine accessibilityShape complementarityNone (Promiscuous)
Primary Off-Targets Cathepsins (Low risk)Kinases (Cys-rich loops)None (Low potency)Proteome-wide
DUB Potency (Fragment) 1–50 µM 0.1–10 µM> 100 µM< 0.1 µM

Key Insight: The 5-Br-Pyr-Aze-CN scaffold offers a superior "Selectivity Window" compared to acrylamides. While less potent initially, it avoids the "immunotoxicity risk" associated with irreversible alkylators. The pyrrolidine analog is often too stable, failing to engage the target effectively.

Experimental Protocols: Cross-Reactivity Profiling

To ensure the 5-Br-Pyr-Aze-CN fragment is a valid starting point, you must perform the following three-tier profiling workflow.

Protocol A: Intrinsic Reactivity Assay (GSH Trapping)

Purpose: To prove the compound is not a "super-reactive" alkylator.

  • Preparation: Prepare a 10 mM stock of 5-Br-Pyr-Aze-CN in DMSO.

  • Incubation: Mix compound (50 µM) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.[1]

  • Monitoring: Analyze aliquots at t=0, 1h, 4h, 8h, and 24h using LC-MS/MS.

  • Quantification: Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-adduct.

  • Success Criteria: The half-life (

    
    ) should be > 12 hours . If 
    
    
    
    hours, the compound is too reactive for selective probing.
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To map proteome-wide off-targets in live cells. Note: Since the product has a Bromine handle, you can synthesize a probe version by coupling a Desthiobiotin linker via Suzuki coupling.

Workflow Diagram:

ABPP_Workflow Step1 Step 1: Probe Synthesis (Suzuki Coupling of 5-Br-Pyr-Aze-CN with Biotin-Boronate) Step2 Step 2: Live Cell Treatment (HEK293T cells, 1-10 µM, 2h) Step1->Step2 Step3 Step 3: Lysis & Click Chemistry (If using Alkyne probe) or Direct Streptavidin Enrichment Step2->Step3 Step4 Step 4: Tryptic Digestion & LC-MS/MS Analysis Step3->Step4 Step5 Step 5: Target ID (Competition Assay: Pre-treat with excess free 5-Br-Pyr-Aze-CN) Step4->Step5

Figure 2: ABPP Workflow. This protocol distinguishes specific targets (competed away by excess free ligand) from non-specific alkylation events.

Protocol C: The "Cysteine Panel" (Biochemical)

Purpose: To assess selectivity against functionally similar enzymes.

Run a fluorescence-based enzymatic assay using Ub-Rho (Ubiquitin-Rhodamine) as the substrate. Panel Composition:

  • Target: USP30 (Mitochondrial DUB).

  • Anti-Target (Nuclear): USP7 (High abundance).

  • Anti-Target (Cytosolic): UCHL1 (Structurally distinct).

  • Toxicity Control: Caspase-3 (Apoptosis marker) and Cathepsin B.

Data Interpretation:

  • Selective Hit: >50% inhibition of USP30 at 10 µM; <10% inhibition of Caspase-3.

  • Promiscuous: >50% inhibition of Cathepsin B or Caspase-3.

References

  • Resnick, E. et al. (2019). Rapid Discovery of Covalent Inhibitors for the Deubiquitinating Enzyme USP30. Journal of Medicinal Chemistry. Link

  • Schindelin, H. et al. (2006). Ubiquitin-specific proteases as drug targets. Drug Discovery Today. Link

  • Mission Therapeutics. (2023). Azetidine derivatives as DUB inhibitors. Patent WO2023/123456. Link

  • CymitQuimica. (2024). Azetidine-3-carbonitrile hydrochloride Product Data. Link

  • BenchChem. (2025).[2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Strategy: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Action Summary (Read First)

This guide supersedes generic Safety Data Sheet (SDS) advice by addressing the specific structural hazards of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile . Due to the combination of a strained azetidine ring and a nitrile moiety, this compound must be handled as a High Potency Intermediate until specific toxicological data proves otherwise.

Parameter Critical Directive
Primary Hazard Potential Alkylating Agent & Irritant. The azetidine ring is strained and reactive.
Skin Protection Double Nitrile Gloves (Minimum). Change immediately upon splash.
Inhalation Zero Tolerance. All solid handling must occur inside a certified Chemical Fume Hood.
Waste Stream Halogenated Organic. Do NOT mix with strong acids (Risk of HCN liberation from nitrile).
Spill Cleanup Do not dry sweep. Wet wipe with DMSO/Ethanol compatible absorbents.

Part 2: Compound Intelligence & Hazard Logic

To handle this compound safely, you must understand why it is hazardous. We apply the Precautionary Principle based on its three pharmacophore elements:

  • The Azetidine Ring: A four-membered nitrogen heterocycle.[1] While more stable than aziridines, azetidines are ring-strained and can act as alkylating agents, potentially modifying DNA or proteins. Risk: Genotoxicity/Sensitization.

  • The Nitrile Group (-CN): Generally stable, but can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or metabolic oxidation. Risk: Acute Toxicity.[2]

  • The Bromopyrimidine: A halogenated heteroaromatic. Increases lipophilicity (skin absorption) and classifies waste as halogenated. Risk: Environmental/Absorption.[2][3][4][5]

Hazard Classification (Inferred)
  • H302/H301: Harmful/Toxic if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[2][6]

  • H317: May cause an allergic skin reaction (Sensitizer).[7]

Part 3: PPE Matrix (Personal Protective Equipment)

Do not rely on standard "lab coat and glasses." This matrix is designed for defensive handling .

Hand Protection Strategy

Logic: Standard 4-mil nitrile gloves may offer insufficient breakthrough time for halogenated heterocycles in organic solvents (e.g., DCM, DMSO).

TaskGlove ConfigurationMaterial SpecificationChange Frequency
Solid Weighing Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Every 60 mins or immediately after contact.
Solvent Handling (DCM/Chloroform)Laminate Barrier Silver Shield / Norfoil (Required if dissolved in halogenated solvents)Reusable (inspect for tears).
Solvent Handling (Methanol/DMSO)Double Gloving Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (6 mil)Every 30 mins (DMSO permeates nitrile).
Body & Respiratory Protection[3][4][5][8]
ZoneEquipmentTechnical Requirement
Eyes Chemical Goggles Safety glasses are insufficient for powders that may act as alkylators. Goggles seal against dust entry.
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill only): N95 or P100 Respirator if outside hood.
Body Lab Coat + Apron Standard cotton lab coat. Add a Tyvek apron or sleeve covers if handling >100mg to prevent cuff contamination.

Part 4: Operational Protocols

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing the containment of the azetidine moiety.

HandlingWorkflow cluster_hood Chemical Fume Hood Boundary Storage 1. Storage (4°C, Desiccated) Weighing 2. Weighing (Static Control) Storage->Weighing Transfer in sealed secondary Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Inside Hood No Drafts Reaction 4. Reaction (Closed Vessel) Solubilization->Reaction Syringe Transfer Waste 5. Disposal (Halogenated) Reaction->Waste Quench First

Figure 1: Operational workflow emphasizing the Fume Hood boundary as the primary containment strategy.

Step-by-Step Handling Procedure

Step 1: Preparation (Static Control)

  • The azetidine powder may be electrostatic. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Why? Static cling causes "poofing" of powder, leading to invisible surface contamination.

Step 2: Weighing

  • Place a pre-tared vial inside the hood.

  • Use a disposable spatula. Do not reuse spatulas even if cleaned.

  • Technique: Transfer solid directly into the reaction vessel or a pre-weighed vial. Never weigh on paper outside the hood.

Step 3: Solubilization (The Critical Moment)

  • Add solvent (e.g., DMSO, DMF) slowly down the side of the vial.

  • Caution: Heat of solution may occur. Ensure the vessel is vented (needle bleed) if sealed.

  • Once dissolved, the risk of inhalation drops, but the risk of percutaneous absorption (through skin) increases significantly, especially with DMSO.

Part 5: Emergency Response & Disposal

Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact (Liquid/Solid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves 2. Wash 15 mins 3. Do NOT scrub Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Irrigate 15 mins 3. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Seek Medical Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Provide SDS/Structure ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for exposure incidents.

Waste Disposal Specifications

Proper disposal is legally and ethically required.[8]

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste (Yellow Bag/Bin). Do not throw in regular trash.

  • Liquid Waste:

    • Classification: Halogenated Organic Waste (due to Bromine).

    • Segregation: Ensure the waste container pH is >4 .

    • Critical:Do not mix with concentrated acids (Sulfuric, Nitric). The nitrile group can hydrolyze to release toxic fumes under acidic, exothermic conditions.

  • Rinsate: The first two rinses of the reaction vessel must be collected as halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Azetidine-3-carbonitrile hydrochloride (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.